Product packaging for Mifobate(Cat. No.:CAS No. 76541-72-5)

Mifobate

Cat. No.: B1676586
CAS No.: 76541-72-5
M. Wt: 358.65 g/mol
InChI Key: VQHUQHAPWMNBLP-UHFFFAOYSA-N
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Description

Phosphoric acid [(4-chlorophenyl)-dimethoxyphosphorylmethyl] dimethyl ester is a trialkyl phosphate.
has antiatherosclerotic properties

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17ClO7P2 B1676586 Mifobate CAS No. 76541-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(4-chlorophenyl)-dimethoxyphosphorylmethyl] dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClO7P2/c1-15-20(13,16-2)11(19-21(14,17-3)18-4)9-5-7-10(12)8-6-9/h5-8,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHUQHAPWMNBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(C1=CC=C(C=C1)Cl)OP(=O)(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045741
Record name Mifobate
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Molecular Weight

358.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76541-72-5
Record name Mifobate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mifobate [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mifobate
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Record name MIFOBATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mifobate (SR-202)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mifobate (SR-202) is a potent and specific antagonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, glucose metabolism, and fatty acid storage. This document provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with the PPARγ signaling pathway. It includes a summary of key quantitative data, detailed experimental protocols from foundational studies, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: PPARγ Antagonism

This compound's primary mechanism of action is the selective inhibition of PPARγ transcriptional activity.[1][2][3] Unlike PPARγ agonists such as the thiazolidinedione (TZD) class of drugs, this compound does not activate the receptor. Instead, it specifically blocks the ligand-induced transcriptional activation of PPARγ.[2]

The molecular basis for this antagonism lies in its ability to prevent the recruitment of essential coactivators to the PPARγ complex.[1][2] Specifically, this compound has been shown to inhibit the TZD-stimulated recruitment of the steroid receptor coactivator-1 (SRC-1).[1][2] SRC-1 is a crucial component of the transcriptional machinery that, upon binding to activated PPARγ, facilitates the expression of target genes involved in adipocyte differentiation and glucose homeostasis. By blocking this interaction, this compound effectively silences the downstream signaling cascade.

This compound demonstrates high selectivity for PPARγ. It does not significantly affect the basal or ligand-stimulated transcriptional activity of other related nuclear receptors, including PPARα, PPARβ, or the farnesoid X receptor (FXR).[2]

Signaling Pathway Diagram

PPARg_Signaling cluster_receptor Nuclear Receptor Complex cluster_coactivators Coactivators cluster_downstream Downstream Effects TZD Thiazolidinedione (TZD) (Agonist) PPARg PPARγ TZD->PPARg activates This compound This compound (SR-202) (Antagonist) This compound->PPARg binds to SRC1 SRC-1 This compound->SRC1 blocks recruitment RXR RXR PPARg->RXR forms heterodimer PPARg->SRC1 recruits PPRE PPRE (on DNA) RXR->PPRE binds to Transcription Gene Transcription SRC1->Transcription initiates Adipogenesis Adipocyte Differentiation Transcription->Adipogenesis

Caption: this compound's antagonism of the PPARγ signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound (SR-202).

ParameterValueDescriptionReference
IC₅₀ 140 μMConcentration for 50% inhibition of TZD-induced PPARγ transcriptional activity.[2]
In Vitro Effective Concentration 100-400 μMConcentration range for significant inhibition of hormone- and BRL 49653-induced adipocyte differentiation in 3T3-L1 cells.[2]
In Vivo Dosage 400 mg/kgAdministered in the feed for 20 days to ob/ob mice to improve insulin sensitivity.[2]

Experimental Protocols

The following are detailed methodologies for key experiments that have characterized the mechanism of action of this compound. These protocols are based on the foundational study by Rieusset et al. (2002), as cited in the search results.

PPARγ Transcriptional Activity Assay

This experiment is designed to quantify the ability of this compound to antagonize ligand-induced PPARγ activation.

  • Cell Line: A suitable mammalian cell line, such as HEK293 or CV-1, is used.

  • Plasmids:

    • An expression vector for full-length human PPARγ.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPAR response elements (PPREs).

    • A control plasmid (e.g., expressing β-galactosidase) for transfection efficiency normalization.

  • Protocol:

    • Cells are transiently co-transfected with the PPARγ expression vector, the PPRE-luciferase reporter, and the control plasmid.

    • Post-transfection, cells are incubated with a known PPARγ agonist (e.g., a TZD like BRL 49653) in the presence of varying concentrations of this compound (SR-202).

    • Control groups include cells treated with the agonist alone, this compound alone, and vehicle control.

    • After an incubation period (typically 24 hours), cells are lysed.

    • Luciferase activity in the cell lysates is measured using a luminometer.

    • β-galactosidase activity is measured to normalize the luciferase readings for transfection efficiency.

    • The IC₅₀ value is calculated by plotting the percentage inhibition of agonist-induced luciferase activity against the concentration of this compound.

In Vitro Adipocyte Differentiation Assay

This assay assesses the impact of this compound on the differentiation of preadipocytes into mature adipocytes, a PPARγ-dependent process.

  • Cell Line: 3T3-L1 preadipocyte cell line.

  • Differentiation Cocktail: A standard hormone mixture to induce differentiation, typically containing dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), and insulin. A PPARγ agonist (e.g., BRL 49653) can also be used.

  • Protocol:

    • 3T3-L1 cells are grown to confluence in a standard growth medium.

    • Two days post-confluence, the medium is replaced with a differentiation medium containing the hormone cocktail, with or without a PPARγ agonist.

    • Cells are treated with varying concentrations of this compound (e.g., 100-400 μM) or a vehicle control. This compound is typically added 24 hours prior to the induction of differentiation and maintained throughout the experiment.[2]

    • The medium is changed every 2-3 days.

    • After a period of 6-8 days, the extent of adipocyte differentiation is assessed.[2]

    • Assessment: Differentiation is quantified by Oil Red O staining, which stains the lipid droplets in mature adipocytes. The stain is then extracted, and its absorbance is measured spectrophotometrically.

Experimental Workflow Diagram

Adipocyte_Differentiation_Workflow cluster_prep Cell Preparation cluster_induction Differentiation Induction cluster_analysis Analysis A 1. Seed 3T3-L1 Preadipocytes B 2. Grow to Confluence A->B C 3. Pre-treat with this compound (SR-202) for 24h B->C D 4. Add Differentiation Medium (Hormone Cocktail ± TZD) + this compound C->D E 5. Incubate for 6-8 Days (Change medium every 2-3 days) D->E F 6. Stain with Oil Red O E->F G 7. Extract Stain F->G H 8. Quantify via Spectrophotometry G->H

Caption: Workflow for the in vitro adipocyte differentiation assay.

In Vivo Efficacy

In animal models, this compound has demonstrated significant anti-obesity and anti-diabetic effects, consistent with its PPARγ antagonist activity.

  • Animal Models:

    • Diabetic ob/ob mice, which are genetically obese and insulin resistant.[1][2]

    • Wild-type mice fed a high-fat diet to induce obesity and insulin resistance.[1]

  • Effects:

    • Improved Insulin Sensitivity: In diabetic ob/ob mice, treatment with this compound prevented the age-dependent increase in blood glucose concentrations, indicating improved insulin sensitivity.[2]

    • Reduced Adipocyte Hypertrophy: In mice on a high-fat diet, this compound treatment led to a reduction in adipocyte size.[1]

    • Anti-inflammatory Effects: this compound protected against the rise in plasma levels of the pro-inflammatory cytokine TNF-α, which is typically elevated in high-fat diet-induced obesity.[1]

Clinical Status

Based on the available literature, no clinical trials of this compound (SR-202) have been conducted to date.[1] Its development status remains preclinical.

Conclusion

This compound (SR-202) is a selective PPARγ antagonist that functions by inhibiting the ligand-induced recruitment of the coactivator SRC-1, thereby blocking the transcriptional activity of the receptor. This mechanism has been validated through in vitro assays demonstrating inhibition of adipocyte differentiation and in vivo studies showing improvements in insulin sensitivity and reduced adiposity in rodent models of obesity and diabetes. The data presented in this guide provide a foundational understanding for researchers and professionals involved in the development of metabolic and endocrine therapeutics.

References

Mifobate (SR-202): A Technical Guide to its Function as a Selective PPARγ Antagonist in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Mifobate, also known as SR-202, is a potent and specific antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). In the landscape of metabolic research, this compound serves as a critical tool to investigate the multifaceted roles of PPARγ in adipogenesis, insulin sensitivity, and overall energy homeostasis. Its antagonistic properties allow for the elucidation of metabolic pathways regulated by PPARγ, offering a contrasting perspective to the effects of PPARγ agonists like thiazolidinediones (TZDs). This compound's ability to selectively inhibit TZD-induced PPARγ transcriptional activity has been instrumental in demonstrating that blocking this nuclear receptor can lead to both anti-obesity and anti-diabetic effects.[1][2] This technical guide provides an in-depth overview of this compound's function, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Data Presentation: In Vitro and In Vivo Effects of this compound

The following tables summarize the key quantitative findings from seminal research on this compound (SR-202), primarily drawing from the work of Rieusset et al., 2002.

Table 1: In Vitro Efficacy of this compound (SR-202) on PPARγ Activity

ParameterConditionResult
PPARγ Transcriptional Activity TZD-inducedIC50 = 140 µM
Coactivator Recruitment (SRC-1) TZD-stimulatedInhibition
Adipocyte Differentiation (3T3-L1 cells) Hormone- and TZD-inducedEfficient antagonism

Data synthesized from Rieusset et al., 2002.

Table 2: In Vivo Effects of this compound (SR-202) Treatment in Mice

Animal ModelTreatmentKey Findings
Wild-type mice on high-fat diet SR-202- Reduction in adipocyte hypertrophy - Improved insulin resistance
Diabetic ob/ob mice SR-202- Dramatic improvement in insulin sensitivity - Reduction in adipocyte size - Decreased TNFα and leptin secretion

Data synthesized from Rieusset et al., 2002.[1][2]

Experimental Protocols

In Vitro Adipocyte Differentiation Assay

This protocol is fundamental for assessing the impact of compounds like this compound on the formation of mature adipocytes from preadipocytes.

  • Cell Line: 3T3-L1 preadipocytes are the standard model.

  • Culture Conditions: Cells are grown to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Differentiation Induction: Two days post-confluence, differentiation is induced using a cocktail typically containing:

    • Insulin (e.g., 10 µg/mL)

    • Dexamethasone (a synthetic glucocorticoid, e.g., 1 µM)

    • IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor, e.g., 0.5 mM)

    • A PPARγ agonist (e.g., a thiazolidinedione like rosiglitazone) can also be used to specifically study PPARγ-mediated differentiation.

  • Antagonist Treatment: this compound (SR-202) is added to the differentiation medium at various concentrations to assess its inhibitory effect. A vehicle control (e.g., DMSO) is run in parallel.

  • Maturation: After 2-3 days, the induction medium is replaced with a maintenance medium containing insulin. The cells are cultured for an additional 4-6 days to allow for lipid droplet accumulation.

  • Assessment of Differentiation:

    • Oil Red O Staining: Mature adipocytes are stained with Oil Red O to visualize the accumulated lipid droplets. The stain can be extracted and quantified spectrophotometrically.

    • Gene Expression Analysis: The expression of adipocyte-specific marker genes, such as aP2 (fatty acid-binding protein 4) and adipsin, is measured using quantitative real-time PCR (qRT-PCR).

In Vivo Murine Models of Obesity and Diabetes

These protocols are designed to evaluate the systemic metabolic effects of this compound in a whole-organism context.

  • Animal Models:

    • Diet-induced obesity model: Wild-type mice (e.g., C57BL/6J) are fed a high-fat diet (HFD) to induce obesity and insulin resistance.

    • Genetic model of obesity and diabetes: ob/ob mice, which are leptin-deficient and exhibit severe obesity and type 2 diabetes, are commonly used.

  • Drug Administration:

    • This compound (SR-202) is typically dissolved in a suitable vehicle (e.g., corn oil) and administered via oral gavage or intraperitoneal injection.

    • A control group receives the vehicle alone.

  • Treatment Regimen: The duration of treatment can vary depending on the study's objectives, ranging from several weeks to months.

  • Metabolic Phenotyping: A comprehensive assessment of metabolic parameters is performed, including:

    • Body Weight and Composition: Monitored regularly. Body composition (fat mass vs. lean mass) can be determined using techniques like DEXA (Dual-energy X-ray absorptiometry).

    • Food Intake: Measured daily or weekly.

    • Glucose Homeostasis:

      • Fasting blood glucose and insulin levels: Measured after an overnight fast.

      • Glucose Tolerance Test (GTT): Assesses the ability to clear a glucose load from the bloodstream.

      • Insulin Tolerance Test (ITT): Measures the response to an injection of insulin, indicating insulin sensitivity.

    • Adipose Tissue Analysis:

      • Adipose tissue depot weights: Epididymal, retroperitoneal, and subcutaneous fat pads are dissected and weighed at the end of the study.

      • Histology: Adipose tissue sections are stained with hematoxylin and eosin (H&E) to assess adipocyte size and morphology.

    • Plasma Biomarkers: Plasma levels of lipids (triglycerides, free fatty acids), adipokines (leptin, adiponectin), and inflammatory cytokines (TNFα) are measured using ELISA or other immunoassays.

Signaling Pathways and Logical Relationships

PPARγ Signaling Pathway and the Antagonistic Action of this compound

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that, upon activation by ligands (such as thiazolidinediones or endogenous fatty acids), forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription. This signaling cascade is central to adipocyte differentiation, lipid storage, and glucose homeostasis.

This compound (SR-202) functions as a competitive antagonist at the ligand-binding domain of PPARγ. By occupying this site, it prevents the binding of agonists and subsequent conformational changes necessary for the recruitment of coactivators, such as SRC-1 (Steroid Receptor Coactivator-1). This blockade of coactivator recruitment effectively silences the transcriptional activity of PPARγ.

PPAR_gamma_pathway cluster_ligand Ligands cluster_receptor Receptor Complex cluster_coregulators Co-regulators cluster_dna Gene Transcription cluster_cellular_effects Cellular & Physiological Effects TZDs TZDs PPARg PPARg TZDs->PPARg activates Endogenous Ligands Endogenous Ligands Endogenous Ligands->PPARg activates RXR RXR PPARg->RXR heterodimerizes Coactivators (e.g., SRC-1) Coactivators (e.g., SRC-1) PPARg->Coactivators (e.g., SRC-1) recruits PPRE PPRE (DNA) RXR->PPRE binds to Target Gene Transcription Target Gene Transcription Coactivators (e.g., SRC-1)->Target Gene Transcription promotes Corepressors Corepressors Corepressors->Target Gene Transcription inhibits Adipocyte Differentiation Adipocyte Differentiation Target Gene Transcription->Adipocyte Differentiation Lipid Storage Lipid Storage Target Gene Transcription->Lipid Storage Decreased TNF-alpha Decreased TNF-alpha Adipocyte Differentiation->Decreased TNF-alpha Decreased Leptin Decreased Leptin Adipocyte Differentiation->Decreased Leptin Improved Insulin Sensitivity Improved Insulin Sensitivity Decreased TNF-alpha->Improved Insulin Sensitivity Decreased Leptin->Improved Insulin Sensitivity This compound (SR-202) This compound (SR-202) This compound (SR-202)->PPARg antagonizes This compound (SR-202)->Coactivators (e.g., SRC-1) blocks recruitment

Caption: this compound antagonizes PPARγ, blocking coactivator recruitment and inhibiting gene transcription.

Experimental Workflow: Investigating this compound's In Vivo Metabolic Effects

The following diagram illustrates a typical experimental workflow for studying the effects of this compound on metabolic parameters in a diet-induced obesity mouse model.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring In-Life Monitoring cluster_endpoint Terminal Endpoint Analysis Start Start Animal Model C57BL/6J Mice Start->Animal Model Dietary Intervention High-Fat Diet (HFD) Animal Model->Dietary Intervention Grouping Randomized into two groups Dietary Intervention->Grouping Control Group Vehicle Control Grouping->Control Group Treatment Group This compound (SR-202) Grouping->Treatment Group Dosing Daily Oral Gavage (e.g., 8 weeks) Control Group->Dosing Treatment Group->Dosing Body Weight Weekly Body Weight Dosing->Body Weight Food Intake Weekly Food Intake Dosing->Food Intake Metabolic Tests GTT & ITT (e.g., at week 7) Dosing->Metabolic Tests Sacrifice Sacrifice Metabolic Tests->Sacrifice Tissue Collection Blood, Adipose Tissue, Liver Sacrifice->Tissue Collection Biochemical Analysis Plasma Insulin, Lipids, Cytokines Tissue Collection->Biochemical Analysis Histology Adipocyte Size Tissue Collection->Histology Gene Expression qRT-PCR of Adipose Tissue Tissue Collection->Gene Expression

Caption: Workflow for assessing this compound's in vivo metabolic effects in mice.

References

An In-depth Technical Guide to the Discovery and Synthesis of Mifobate (SR-202): A Selective PPARγ Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mifobate (also known as SR-202) is a synthetic phosphonophosphate compound identified as a selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Contrary to initial assumptions in some research inquiries, this compound is not a GPR119 agonist. This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound as a PPARγ antagonist. It includes a detailed summary of its biological activity, experimental protocols for its characterization, and a proposed synthesis route. The information presented is intended to serve as a technical resource for researchers in the fields of metabolic disease, oncology, and drug discovery.

Introduction

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitization.[1] Synthetic agonists of PPARγ, such as the thiazolidinediones (TZDs), have been utilized as insulin sensitizers in the management of type 2 diabetes.[1] However, their use has been associated with undesirable side effects, including weight gain and fluid retention.[1] This has spurred interest in the development of PPARγ antagonists to probe the physiological roles of PPARγ and explore their therapeutic potential. This compound (SR-202) emerged from these efforts as a selective PPARγ antagonist with demonstrated antiobesity and antidiabetic properties in preclinical models.[1]

Discovery of this compound (SR-202) as a PPARγ Antagonist

This compound was identified as a selective PPARγ antagonist that inhibits the transcriptional activity of the receptor induced by thiazolidinediones.[1] A key study demonstrated that SR-202 inhibits the recruitment of the coactivator steroid receptor coactivator-1 (SRC-1) stimulated by TZDs.[1] This antagonistic action was shown to block adipocyte differentiation in cell culture and reduce adipocyte hypertrophy and insulin resistance in mice fed a high-fat diet.[1] Furthermore, treatment with SR-202 improved insulin sensitivity in diabetic ob/ob mice, highlighting its potential as a therapeutic agent for obesity and type 2 diabetes.[1]

Chemical Properties and Synthesis

This compound is chemically known as [(4-chlorophenyl)-dimethoxyphosphorylmethyl] dimethyl phosphate. Its chemical and physical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound (SR-202)

PropertyValue
Molecular Formula C11H17ClO7P2
Molecular Weight 358.65 g/mol
CAS Number 76541-72-5
IUPAC Name [(4-chlorophenyl)-dimethoxyphosphorylmethyl] dimethyl phosphate
Synonyms SR-202, Clenicor, Mifobato
Proposed Synthesis Route

The proposed two-step synthesis is as follows:

Step 1: Synthesis of dimethyl (4-chlorobenzoyl)phosphonate

p-Chlorobenzoyl chloride is reacted with triethyl phosphite via a Perkow reaction to yield an intermediate vinyl phosphate, which then rearranges. A more direct approach is the reaction of an acyl chloride with a phosphite.

Step 2: Reaction with trimethyl phosphite

The resulting acylphosphonate from Step 1 can then be reacted with trimethyl phosphite. This reaction would involve the nucleophilic attack of the phosphite on the carbonyl carbon, followed by rearrangement to form the final phosphonophosphate product, this compound.

Experimental Protocol: Proposed Synthesis of this compound (SR-202) via Arbuzov-type Reaction

Materials:

  • p-Chlorobenzoyl chloride

  • Triethyl phosphite

  • Trimethyl phosphite

  • Anhydrous toluene (or other suitable aprotic solvent)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Purification apparatus (e.g., silica gel column chromatography)

Procedure:

  • Step 1: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve p-chlorobenzoyl chloride in anhydrous toluene.

  • Cool the solution in an ice bath.

  • Add triethyl phosphite dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product, dimethyl (4-chlorobenzoyl)phosphonate, by vacuum distillation or column chromatography.

  • Step 2: In a separate reaction vessel under an inert atmosphere, dissolve the purified product from Step 1 in an appropriate anhydrous solvent.

  • Add trimethyl phosphite to the solution.

  • The reaction conditions (temperature and time) may need to be optimized, but would likely involve heating the mixture to facilitate the reaction. Monitor the formation of this compound by TLC or NMR spectroscopy.

  • Upon completion, remove the solvent in vacuo.

  • Purify the final product, this compound (SR-202), using silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of PPARγ. The canonical signaling pathway of PPARγ involves its activation by a ligand, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. This process is co-activated by proteins such as SRC-1.

This compound exerts its antagonistic effect by inhibiting the ligand-induced transcriptional activity of PPARγ. Specifically, it has been shown to block the recruitment of the coactivator SRC-1 to the PPARγ complex, thereby preventing the transcription of PPARγ target genes involved in adipogenesis and insulin signaling.

PPAR_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD_agonist TZD Agonist PPARg_RXR_inactive PPARγ-RXR (Inactive) TZD_agonist->PPARg_RXR_inactive Activates This compound This compound (SR-202) This compound->PPARg_RXR_inactive Antagonizes Block PPARg_RXR_active PPARγ-RXR (Active) PPARg_RXR_inactive->PPARg_RXR_active PPRE PPRE PPARg_RXR_active->PPRE Binds to SRC1 SRC-1 (Coactivator) SRC1->PPARg_RXR_active Recruited Target_Genes Target Gene Transcription PPRE->Target_Genes Adipogenesis Adipogenesis & Insulin Sensitization Target_Genes->Adipogenesis Block->SRC1 transactivation_workflow Start Start Seed_Cells Seed Cells in 24-well Plates Start->Seed_Cells Transfect Co-transfect with PPARγ, PPRE-Luc, & Control Plasmids Seed_Cells->Transfect Incubate_24h_1 Incubate 24h Transfect->Incubate_24h_1 Treat Treat with Agonist & this compound (SR-202) Incubate_24h_1->Treat Incubate_24h_2 Incubate 24h Treat->Incubate_24h_2 Lyse_Cells Lyse Cells Incubate_24h_2->Lyse_Cells Measure_Luciferase Measure Luciferase & Normalization Reporter Activity Lyse_Cells->Measure_Luciferase Analyze Normalize Data & Calculate IC50 Measure_Luciferase->Analyze End End Analyze->End

References

Mifobate (SR-202): A Selective PPARγ Antagonist for Obesity and Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mifobate, also known as SR-202, is a potent and specific antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Research has demonstrated its potential as a therapeutic agent in the context of obesity and type 2 diabetes. By selectively inhibiting the transcriptional activity of PPARγ, this compound has been shown to exert significant antiobesity and antidiabetic effects in preclinical models. This technical guide provides a comprehensive overview of this compound's role in metabolic research, detailing its mechanism of action, experimental protocols from key studies, and quantitative data on its efficacy. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for metabolic disorders.

Introduction

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity. Agonists of PPARγ, such as the thiazolidinediones (TZDs), have been utilized as insulin-sensitizing agents in the treatment of type 2 diabetes. However, their therapeutic use is often associated with undesirable side effects, including weight gain and fluid retention. This has spurred interest in the development of PPARγ antagonists as an alternative therapeutic approach.

This compound (SR-202) has emerged as a key compound in this area of research. It is a selective PPARγ antagonist that has been shown to inhibit TZD-induced PPARγ transcriptional activity.[1] This targeted antagonism offers the potential to dissociate the beneficial metabolic effects from the adverse effects associated with PPARγ agonism. This guide will delve into the core scientific findings related to this compound, providing a detailed examination of its biological activity and the experimental basis for its proposed therapeutic utility.

Mechanism of Action: PPARγ Antagonism

This compound exerts its effects by directly competing with PPARγ agonists and inhibiting the recruitment of coactivator proteins necessary for gene transcription. The primary mechanism involves the following steps:

  • Direct Binding to PPARγ: this compound binds to the ligand-binding domain of PPARγ.

  • Inhibition of Coactivator Recruitment: This binding prevents the recruitment of coactivator proteins, such as the Steroid Receptor Coactivator-1 (SRC-1), to the PPARγ complex.[1]

  • Suppression of Gene Transcription: Without the necessary coactivators, the transcription of PPARγ target genes, which are involved in adipogenesis and lipid storage, is suppressed.

This antagonistic action effectively blocks the signaling cascade that promotes fat cell differentiation and lipid accumulation.

Signaling Pathway Diagram

Mifobate_PPARg_Signaling cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PPARg_Agonist PPARγ Agonist (e.g., TZD) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) PPARg_Agonist->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change SRC1 SRC-1 (Coactivator) PPARg_RXR_active->SRC1 Recruitment Blocked by This compound PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE Binds to SRC1->PPARg_RXR_active Recruited by Gene_Transcription Target Gene Transcription (Adipogenesis, Lipid Storage) PPRE->Gene_Transcription Initiates This compound This compound (SR-202) This compound->PPARg_RXR_inactive Binds to PPARγ (Antagonist)

This compound's antagonistic action on the PPARγ signaling pathway.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound (SR-202) on obesity and type 2 diabetes models. The primary source for this data is the foundational study by Rieusset et al. (2002).

Table 1: In Vitro Efficacy of this compound (SR-202)
ParameterAssayAgonistThis compound (SR-202) ConcentrationResult
PPARγ Transcriptional Activity Luciferase Reporter AssayThiazolidinedione (TZD)140 µMIC₅₀ for inhibition of TZD-induced activity[1]
Adipocyte Differentiation 3T3-L1 cell differentiationBRL 49653 (TZD)100 - 400 µMDose-dependent inhibition of differentiation[1]
Adipocyte Differentiation 3T3-L1 cell differentiationDexamethasone, IBMX, Insulin100 - 400 µMDose-dependent inhibition of differentiation[1]
Table 2: In Vivo Efficacy of this compound (SR-202) in a Diet-Induced Obesity Model
ParameterAnimal ModelTreatment GroupDurationResult
Adipocyte Hypertrophy High-fat diet-fed miceThis compound (SR-202)-Reduction in adipocyte size[1]
Insulin Resistance High-fat diet-fed miceThis compound (SR-202)-Reduction in insulin resistance[1]
TNFα Secretion High-fat diet-fed miceThis compound (SR-202)-Reduction in TNFα secretion[1]
Leptin Secretion High-fat diet-fed miceThis compound (SR-202)-Reduction in leptin secretion[1]
Table 3: In Vivo Efficacy of this compound (SR-202) in a Genetic Model of Obesity and Diabetes
ParameterAnimal ModelTreatment GroupDurationResult
Insulin Sensitivity ob/ob miceThis compound (SR-202)-Dramatic improvement in insulin sensitivity[1]

Note: Specific numerical data with variance (e.g., mean ± SEM) from the original publication are not fully available in the public domain abstracts and summaries. The results are presented qualitatively as reported.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound (SR-202), primarily based on the work of Rieusset et al. (2002).

Cell Culture and Adipocyte Differentiation
  • Cell Line: 3T3-L1 preadipocytes.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Differentiation Induction:

    • Hormone-induced: Confluent 3T3-L1 cells are treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.67 µM insulin in DMEM with 10% FBS for 48 hours. The medium is then replaced with DMEM containing 10% FBS and 1.67 µM insulin for an additional 48 hours.

    • TZD-induced: Confluent 3T3-L1 cells are treated with a specific PPARγ agonist (e.g., BRL 49653) and insulin.

  • This compound Treatment: Cells are pre-treated with specified concentrations of this compound (SR-202) or vehicle for 24 hours prior to the addition of the differentiation-inducing agents. This compound is also included in the subsequent media changes.

  • Assessment of Differentiation: After a total of 6-8 days, adipocyte differentiation is assessed by staining for lipid accumulation using Oil Red O.

Transient Transfection and Luciferase Reporter Gene Assays
  • Cell Line: HeLa cells.

  • Plasmids:

    • Expression vectors for full-length PPARγ.

    • A luciferase reporter plasmid containing a PPAR response element (PPRE) in the promoter region.

    • A β-galactosidase expression vector for normalization of transfection efficiency.

  • Transfection: Cells are transiently transfected with the plasmids using a suitable transfection reagent.

  • Treatment: After transfection, cells are treated with a PPARγ agonist (e.g., a TZD) in the presence or absence of varying concentrations of this compound (SR-202).

  • Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured to normalize the luciferase readings.

In Vivo Animal Studies
  • Animal Models:

    • Diet-Induced Obesity: Mice are fed a high-fat diet to induce obesity and insulin resistance.

    • Genetic Obesity and Diabetes: Genetically obese and diabetic mice, such as ob/ob mice, are used.

  • This compound Administration: this compound (SR-202) is administered to the animals, typically mixed with their food or via oral gavage, at specified doses.

  • Outcome Measures:

    • Body Weight and Composition: Monitored regularly throughout the study.

    • Glucose and Insulin Tolerance Tests: Performed to assess insulin sensitivity.

    • Plasma Metabolites: Blood samples are collected to measure glucose, insulin, triglycerides, and other relevant metabolites.

    • Adipose Tissue Histology: Adipose tissue is collected at the end of the study for histological analysis to determine adipocyte size.

    • Gene Expression Analysis: RNA is extracted from tissues to measure the expression of PPARγ target genes and inflammatory markers like TNFα.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 3T3-L1 & HeLa Cell Culture Differentiation Adipocyte Differentiation (Hormone or TZD-induced) Cell_Culture->Differentiation Transfection Transient Transfection (PPARγ & PPRE-Luciferase) Cell_Culture->Transfection Mifobate_Treatment_Invitro This compound (SR-202) Treatment Differentiation->Mifobate_Treatment_Invitro Transfection->Mifobate_Treatment_Invitro Oil_Red_O Oil Red O Staining (Lipid Accumulation) Mifobate_Treatment_Invitro->Oil_Red_O Luciferase_Assay Luciferase Assay (Transcriptional Activity) Mifobate_Treatment_Invitro->Luciferase_Assay Animal_Models Animal Models (High-Fat Diet, ob/ob mice) Mifobate_Treatment_Invivo This compound (SR-202) Administration Animal_Models->Mifobate_Treatment_Invivo Monitoring Monitoring (Body Weight, Food Intake) Mifobate_Treatment_Invivo->Monitoring Metabolic_Tests Metabolic Tests (GTT, ITT) Monitoring->Metabolic_Tests Tissue_Collection Tissue Collection & Analysis (Histology, Gene Expression) Metabolic_Tests->Tissue_Collection

A generalized workflow for preclinical evaluation of this compound.

Discussion and Future Directions

The research on this compound (SR-202) has provided compelling evidence for the therapeutic potential of PPARγ antagonism in the management of obesity and type 2 diabetes. By inhibiting adipocyte differentiation and improving insulin sensitivity, this compound addresses key pathophysiological aspects of these metabolic disorders.[1] The preclinical data suggest that this approach may offer a more favorable side-effect profile compared to PPARγ agonists.

Future research should focus on several key areas:

  • Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship in more detail.

  • Long-term Efficacy and Safety: Chronic administration studies in relevant animal models are required to assess the long-term efficacy and potential for any unforeseen side effects.

  • Translational Studies: Ultimately, the promising preclinical findings need to be validated in human clinical trials to determine the therapeutic potential of this compound or its analogs in patients with obesity and type 2 diabetes.

  • Combination Therapies: Investigating the synergistic effects of this compound with other antidiabetic or anti-obesity agents could lead to more effective treatment strategies.

Conclusion

This compound (SR-202) represents a significant research tool and a potential lead compound for the development of a new class of therapeutics for obesity and type 2 diabetes. Its selective PPARγ antagonist activity provides a targeted approach to modulate metabolic pathways, offering the prospect of effective glycemic control and weight management without the liabilities of PPARγ agonism. The data and protocols summarized in this guide provide a solid foundation for further investigation into the therapeutic utility of this compound and the broader concept of PPARγ antagonism in metabolic diseases.

References

In-Depth Technical Guide: Cellular Pathways Affected by Mifobate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mifobate, also known as SR-202, is a selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Its primary mechanism of action involves the inhibition of PPARγ's transcriptional activity by preventing the recruitment of essential coactivators. This targeted action on a key nuclear receptor implicates this compound in the modulation of critical cellular pathways, primarily those governing lipid metabolism, adipogenesis, and insulin sensitivity. Preclinical evidence suggests its potential as a therapeutic agent for metabolic disorders. This document provides a comprehensive overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Antagonism of PPARγ

This compound functions as a specific antagonist of PPARγ, a nuclear receptor that plays a pivotal role in the regulation of genes involved in fatty acid storage and glucose metabolism. Unlike PPARγ agonists, which activate the receptor, this compound selectively inhibits the thiazolidinedione (TZD)-induced transcriptional activity of PPARγ.

The core of this compound's mechanism lies in its ability to disrupt the interaction between PPARγ and its coactivators, particularly the Steroid Receptor Coactivator-1 (SRC-1). By binding to PPARγ, this compound induces a conformational change that prevents the recruitment of SRC-1, a crucial step for the initiation of target gene transcription. This inhibitory action has been quantified with an IC50 value of 140 μM for the attenuation of troglitazone-induced PPARγ transcriptional activity. Importantly, this compound demonstrates selectivity for PPARγ, with no significant effect on the transcriptional activity of other related nuclear receptors such as PPARα, PPARβ, or the farnesoid X receptor (FXR).

Diagram: this compound's Mechanism of Action on PPARγ Signaling

Mifobate_Mechanism cluster_nucleus Nucleus PPARg PPARγ RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA) PPARg->PPRE Binds to Target_Genes Target Gene Transcription PPARg->Target_Genes Activates RXR->PPRE Binds to RXR->Target_Genes Activates SRC1 SRC-1 (Coactivator) SRC1->PPARg Recruited by SRC1->RXR Recruited by SRC1->Target_Genes Activates This compound This compound (SR-202) This compound->PPARg Binds to This compound->SRC1 Blocks Recruitment

Caption: this compound binds to PPARγ, preventing the recruitment of the coactivator SRC-1 and inhibiting target gene transcription.

Cellular Pathways Modulated by this compound

The antagonism of PPARγ by this compound leads to significant alterations in several interconnected cellular pathways.

Inhibition of Adipogenesis

PPARγ is a master regulator of adipocyte differentiation (adipogenesis). This compound's inhibition of PPARγ activity directly translates to a block in the formation of mature fat cells. In preclinical models, this compound has been shown to efficiently antagonize both hormone- and TZD-induced adipocyte differentiation. This effect is visually confirmed by a reduction in lipid droplet accumulation in pre-adipocyte cell lines treated with this compound.

Regulation of Lipid Metabolism and Reduction of Adipocyte Hypertrophy

By modulating the expression of PPARγ target genes, this compound influences lipid metabolism. In vivo studies have demonstrated that treatment with this compound leads to a reduction in high-fat diet-induced adipocyte hypertrophy. This suggests that this compound can limit the expansion of fat cells, a key factor in the pathophysiology of obesity.

Enhancement of Insulin Sensitivity

A critical consequence of this compound's action is the improvement of insulin sensitivity. In diabetic ob/ob mice, treatment with this compound has been shown to dramatically improve insulin sensitivity. This effect is likely mediated by the altered expression of genes involved in glucose uptake and metabolism, which are under the regulatory control of PPARγ.

Modulation of Inflammatory Signaling

PPARγ has known anti-inflammatory properties. While this compound is an antagonist, its impact on inflammatory signaling is noteworthy. In vivo studies have shown that the improvement in insulin sensitivity following this compound treatment is accompanied by a reduction in the secretion of the pro-inflammatory cytokine TNFα and the adipokine leptin from adipocytes. This suggests an indirect modulatory effect on inflammatory pathways associated with metabolic dysfunction.

Diagram: Cellular Pathways Affected by this compound Treatment

Cellular_Pathways This compound This compound (SR-202) PPARg PPARγ Inhibition This compound->PPARg Adipogenesis Adipogenesis PPARg->Adipogenesis Lipid_Metabolism Lipid Metabolism PPARg->Lipid_Metabolism Insulin_Signaling Insulin Signaling PPARg->Insulin_Signaling Inflammation Inflammatory Signaling PPARg->Inflammation Adipocyte_Diff ↓ Adipocyte Differentiation Adipogenesis->Adipocyte_Diff Adipocyte_Hyper ↓ Adipocyte Hypertrophy Lipid_Metabolism->Adipocyte_Hyper Insulin_Sens ↑ Insulin Sensitivity Insulin_Signaling->Insulin_Sens TNF_Leptin ↓ TNFα & Leptin Secretion Inflammation->TNF_Leptin Adipocyte_Differentiation_Workflow Start Plate Preadipocytes (e.g., 3T3-L1) Induce Induce Differentiation (Hormone/TZD Cocktail) Start->Induce Treat Treat with this compound (or Vehicle) Induce->Treat Incubate Incubate (days) Treat->Incubate Fix Fix Cells (e.g., Formalin) Incubate->Fix Stain Stain with Oil Red O Fix->Stain Wash Wash Excess Stain Stain->Wash Elute Elute Stain (e.g., Isopropanol) Wash->Elute Quantify Quantify Absorbance (Spectrophotometer) Elute->Quantify

Mifobate (SR-202) chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifobate, also known as SR-202, is a synthetic small molecule that has garnered significant interest in the scientific community for its role as a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3][4] PPARγ is a ligand-activated nuclear receptor that plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis.[5][6] While PPARγ agonists, such as the thiazolidinediones (TZDs), have been utilized as insulin sensitizers in the treatment of type 2 diabetes, their clinical use has been hampered by undesirable side effects.[7][8] this compound, by selectively inhibiting TZD-induced PPARγ transcriptional activity, presents a valuable pharmacological tool for investigating the nuanced roles of PPARγ signaling and holds potential for therapeutic applications in metabolic disorders.[1][2][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a trialkyl phosphate with the chemical formula C11H17ClO7P2.[9] Its chemical identity and key physical properties are summarized in the table below.

PropertyValue
IUPAC Name [(4-chlorophenyl)-dimethoxyphosphorylmethyl] dimethyl phosphate[9]
Synonyms SR-202, Clenicor, Mifobato[9]
CAS Number 76541-72-5[5][9]
Molecular Formula C11H17ClO7P2[5][9]
Molecular Weight 358.65 g/mol [5][9]
Appearance Powder
Purity >99%
Solubility (in vitro) DMSO: 72 mg/mL (200.75 mM), Water: 72 mg/mL (200.75 mM), Ethanol: 72 mg/mL (200.75 mM)
Storage 2 years at -20°C (Powder), 2 weeks at 4°C (in DMSO), 6 months at -80°C (in DMSO)[1]
SMILES COP(=O)(C(C1=CC=C(C=C1)Cl)OP(=O)(OC)OC)OC[10]
InChIKey VQHUQHAPWMNBLP-UHFFFAOYSA-N[5]

Pharmacological Properties

The primary pharmacological activity of this compound is its selective antagonism of PPARγ. It has been demonstrated to inhibit the transcriptional activity of PPARγ induced by agonists like thiazolidinediones.

ParameterValueDescription
Target PPARγPeroxisome Proliferator-Activated Receptor gamma.[1]
Mechanism of Action AntagonistInhibits the activity of the PPARγ receptor by preventing the binding of ligands and subsequent recruitment of coactivators.[7][11]
IC50 140 µMThe half maximal inhibitory concentration for the inhibition of Thiazolidinedione (TZD)-induced PPARγ transcriptional activity.[1][2][4]
Selectivity HighDoes not significantly affect the basal or ligand-stimulated transcriptional activity of PPARα, PPARβ, or the farnesoid X receptor (FXR).[1][2][4]
Biological Effects Anti-obesity, Anti-diabeticHas been shown to have anti-obesity and anti-diabetic effects in preclinical models.[1][2][3][4] this compound is also reported to have antiatherosclerotic effects.[3]

Mechanism of Action

This compound functions as a selective antagonist of PPARγ. In the canonical signaling pathway, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[12] Upon binding of an agonist, this complex undergoes a conformational change, leading to the recruitment of co-activators and subsequent binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[5] This initiates the transcription of genes involved in adipogenesis and lipid metabolism.

This compound exerts its antagonistic effect by binding to the PPARγ receptor, which in turn prevents the conformational change necessary for the recruitment of co-activators, even in the presence of an agonist.[11] This leads to the repression of PPARγ-mediated gene transcription.

PPARg_Antagonism cluster_agonist Agonist-Mediated Activation cluster_antagonist Antagonism by this compound Agonist Agonist (e.g., TZD) PPARg_RXR_inactive PPARγ / RXR Heterodimer Agonist->PPARg_RXR_inactive Binds PPARg_RXR_active Active Complex PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE (DNA) PPARg_RXR_active->PPRE Binds Coactivators Co-activators Coactivators->PPARg_RXR_active Recruitment Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates This compound This compound (SR-202) PPARg_RXR_inactive2 PPARγ / RXR Heterodimer This compound->PPARg_RXR_inactive2 Binds Blocked_Complex Blocked Complex PPARg_RXR_inactive2->Blocked_Complex Prevents Activation No_Transcription No Transcription Blocked_Complex->No_Transcription Coactivators2 Co-activators Blocked_Complex->Coactivators2 Blocks Recruitment

Caption: PPARγ signaling pathway and antagonism by this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the foundational study by Rieusset et al. (2002), which first characterized this compound (SR-202).

Cell-Based PPARγ Transcriptional Activity Assay

This assay is designed to quantify the ability of a compound to modulate the transcriptional activity of PPARγ in a cellular context.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

    • Cells are seeded in 24-well plates and transiently co-transfected with expression vectors for PPARγ and RXRα, along with a reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter. A β-galactosidase expression vector is also co-transfected to normalize for transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with fresh medium containing the PPARγ agonist (e.g., a thiazolidinedione like Rosiglitazone) at a fixed concentration, and varying concentrations of this compound (or vehicle control).

    • Cells are incubated for an additional 24 hours.

  • Luciferase and β-Galactosidase Assays:

    • Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

    • β-galactosidase activity is measured using a colorimetric assay to normalize the luciferase readings.

  • Data Analysis:

    • The normalized luciferase activity is plotted against the concentration of this compound to determine the IC50 value.

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start: Culture HEK293 Cells transfect Co-transfect with Plasmids: - PPARγ Expression Vector - RXRα Expression Vector - PPRE-Luciferase Reporter - β-Galactosidase Control start->transfect treat Treat Cells: - PPARγ Agonist (e.g., TZD) - Varying Concentrations of this compound transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse Cells incubate->lyse measure Measure: - Luciferase Activity - β-Galactosidase Activity lyse->measure analyze Normalize Luciferase Activity and Determine IC50 measure->analyze

Caption: Workflow for PPARγ transcriptional activity assay.

Adipocyte Differentiation Assay

This assay assesses the effect of this compound on the differentiation of preadipocytes into mature adipocytes, a process critically regulated by PPARγ.

Methodology:

  • Cell Culture:

    • 3T3-L1 preadipocytes are cultured to confluence in DMEM with 10% FBS.

  • Induction of Differentiation:

    • Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail containing dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), and insulin, along with a PPARγ agonist.

    • Experimental groups are co-treated with varying concentrations of this compound or vehicle control.

  • Maturation:

    • After 48 hours, the medium is replaced with fresh medium containing insulin and the respective concentrations of this compound or vehicle. This medium is replenished every two days.

  • Assessment of Differentiation (Day 8-10):

    • Oil Red O Staining: Mature adipocytes are identified by the accumulation of lipid droplets. Cells are fixed with formalin and stained with Oil Red O solution, which specifically stains neutral lipids. The extent of differentiation is quantified by extracting the dye and measuring its absorbance.

    • Gene Expression Analysis: RNA is extracted from the cells, and the expression of adipocyte-specific marker genes (e.g., aP2, LPL) is quantified by quantitative real-time PCR (qRT-PCR).

Conclusion

This compound (SR-202) is a well-characterized, selective antagonist of PPARγ that serves as an invaluable tool for dissecting the roles of this nuclear receptor in metabolic processes. Its ability to counteract agonist-induced PPARγ activity without affecting other related receptors provides a specific means to study the consequences of PPARγ inhibition. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in the fields of metabolic disease, endocrinology, and pharmacology. Further investigation into the therapeutic potential of this compound and other PPARγ antagonists is warranted.

References

The Impact of SR-202 on Adipocyte Differentiation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SR-202 has emerged as a critical chemical tool for dissecting the molecular pathways governing adipogenesis. As a potent and selective antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), SR-202 provides a means to inhibit the master regulator of fat cell development. This technical guide synthesizes the current understanding of SR-202's effect on adipocyte differentiation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.

Core Mechanism of Action: Selective PPARγ Antagonism

Adipocyte differentiation is a complex process orchestrated by a cascade of transcription factors, with PPARγ playing a central role. PPARγ, upon activation by endogenous or synthetic ligands (like thiazolidinediones - TZDs), heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, recruiting coactivators such as Steroid Receptor Coactivator-1 (SRC-1) and initiating the transcription of genes essential for the adipocyte phenotype.

SR-202 functions by directly competing with PPARγ agonists, thereby preventing the conformational changes necessary for coactivator recruitment. This selective antagonism blocks the downstream transcriptional events that drive the differentiation of preadipocytes into mature, lipid-laden adipocytes.[1]

cluster_0 Normal Adipogenesis (PPARγ Activation) cluster_1 cluster_2 Inhibition by SR-202 Agonist PPARγ Agonist (e.g., TZD) PPARg PPARγ Agonist->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes PPARg_RXR PPARγ/RXR Complex SRC1 SRC-1 (Coactivator) Adipogenic_Genes Adipogenic Gene Transcription SRC1->Adipogenic_Genes Initiates PPRE PPRE (DNA) PPRE->SRC1 Recruits Adipocyte_Differentiation Adipocyte Differentiation Adipogenic_Genes->Adipocyte_Differentiation Leads to PPARg_RXR->PPRE Binds SR202 SR-202 PPARg_i PPARγ SR202->PPARg_i Antagonizes SRC1_i SRC-1 PPARg_i->SRC1_i Blocks Recruitment No_Transcription No Adipogenic Gene Transcription PPARg_i->No_Transcription Prevents Inhibited_Differentiation Inhibited Adipocyte Differentiation No_Transcription->Inhibited_Differentiation Results in

Caption: SR-202 Mechanism of Action. (Max Width: 760px)

Quantitative Analysis of SR-202's Inhibitory Effects

The inhibitory properties of SR-202 on PPARγ activity and subsequent adipocyte differentiation have been quantified in several key studies. The data underscores its potency and selectivity.

ParameterDescriptionValue/ObservationReference
IC50 of PPARγ Transcriptional Activity The half maximal inhibitory concentration of SR-202 on troglitazone-induced PPARγ transcriptional activity in a reporter assay.140 µM[1]
Inhibition of Coactivator Recruitment The percentage decrease in BRL 49653-stimulated SRC-1 binding to PPARγ at the maximal concentration of SR-202.75% inhibition at 400 µM[1]
Selectivity The effect of SR-202 on the transcriptional activities of other nuclear receptors.No significant inhibition of PPARα, PPARβ, or FXR.[1]
Inhibition of Adipogenesis The qualitative and dose-dependent effect of SR-202 on lipid accumulation in 3T3-L1 cells.Significant, dose-dependent inhibition of both agonist- and hormone-induced adipogenesis observed via Oil Red O staining.[1]
Effect on Adipogenic Marker Expression The impact of SR-202 on the mRNA levels of the adipocyte differentiation marker aP2.SR-202 treatment resulted in decreased mRNA levels of aP2.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings on SR-202. Below are protocols for key experiments used to characterize its effects.

Protocol 1: In Vitro Adipocyte Differentiation of 3T3-L1 Cells

This protocol describes the induction of adipogenesis in 3T3-L1 preadipocytes, a standard model for studying fat cell development.

  • Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture vessel (e.g., 24-well plate) and grow to confluence in DMEM supplemented with 10% fetal bovine serum.

  • Pre-treatment with SR-202: 24 hours prior to inducing differentiation, replace the medium with fresh medium containing the desired concentrations of SR-202 or vehicle control.

  • Induction of Differentiation:

    • Agonist-Induced: Two days post-confluence, replace the medium with differentiation medium containing a PPARγ agonist (e.g., 25 nM BRL 49653) and insulin (5 µg/ml), with or without SR-202. Culture for 6 days, replacing the medium every 2 days.[1]

    • Hormone-Induced: Two days post-confluence, replace the medium with differentiation medium containing 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/ml insulin, with or without SR-202. After 2 days, replace the medium with medium containing only insulin, with or without SR-202, and culture for an additional 2 days.[1]

  • Assessment of Differentiation: After the differentiation period, cells can be fixed and stained for lipid accumulation or harvested for gene expression analysis.

Protocol 2: Oil Red O Staining for Lipid Accumulation

This method is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.

  • Fixation: Wash the differentiated 3T3-L1 cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.

  • Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the isopropanol to evaporate completely. Add Oil Red O working solution and incubate for 10-20 minutes.

  • Washing: Remove the staining solution and wash the cells with water until the excess stain is removed.

  • Quantification:

    • Microscopy: Visualize and capture images of the stained lipid droplets.

    • Extraction: Elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm.

Protocol 3: PPARγ Transcriptional Activity Assay (Reporter Assay)

This assay quantifies the ability of SR-202 to inhibit ligand-induced PPARγ transcriptional activity.

  • Transfection: Co-transfect a suitable cell line (e.g., HeLa) with a PPARγ expression vector and a reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase).

  • Treatment: Treat the transfected cells with a PPARγ agonist (e.g., troglitazone) in the presence of varying concentrations of SR-202 or vehicle control.

  • Lysis and Measurement: After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

  • Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., β-galactosidase) and calculate the dose-dependent inhibition by SR-202 to determine the IC50 value.[1]

Visualizing Experimental Workflows and Signaling

cluster_workflow Experimental Workflow: Assessing SR-202's Anti-Adipogenic Effect cluster_analysis Analysis Methods Start Start: 3T3-L1 Preadipocytes Culture Culture to Confluence Start->Culture Pretreat Pre-treat with SR-202 (24 hours) Culture->Pretreat Induce Induce Differentiation (Agonist or Hormonal Cocktail) Pretreat->Induce Differentiate Differentiate for 4-6 days Induce->Differentiate Endpoint Endpoint Analysis Differentiate->Endpoint ORO Oil Red O Staining (Lipid Accumulation) Endpoint->ORO Qualitative & Quantitative qPCR RT-qPCR (Gene Expression) Endpoint->qPCR Quantitative

Caption: SR-202 Anti-Adipogenic Assay Workflow. (Max Width: 760px)

cluster_pathway Key Transcription Factors in Adipogenesis Inducers Adipogenic Inducers (DEX, IBMX, Insulin) CEBPb_d C/EBPβ, C/EBPδ (Early Factors) Inducers->CEBPb_d Induce Expression PPARg PPARγ (Master Regulator) CEBPb_d->PPARg Activate CEBPa C/EBPα CEBPb_d->CEBPa Activate PPARg->CEBPa Positive Feedback Adipocyte_Genes Adipocyte-Specific Genes (e.g., aP2, FAS) PPARg->Adipocyte_Genes Activate Transcription CEBPa->PPARg Positive Feedback CEBPa->Adipocyte_Genes Activate Transcription Mature_Adipocyte Mature Adipocyte (Lipid Accumulation) Adipocyte_Genes->Mature_Adipocyte SR202 SR-202 SR202->PPARg Inhibits

Caption: Adipogenesis Transcriptional Cascade. (Max Width: 760px)

References

An In-depth Technical Guide on Mifepristone and Insulin Sensitivity Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Insulin resistance is a key pathophysiological feature of type 2 diabetes and metabolic syndrome. This guide provides a comprehensive technical overview of the effects of Mifepristone, a potent glucocorticoid receptor antagonist, on the regulation of insulin sensitivity. By blocking the action of cortisol, Mifepristone has demonstrated significant improvements in adipose and hepatic insulin sensitivity in clinical studies. This document details the underlying mechanism of action, summarizes key quantitative data from clinical trials, provides detailed experimental protocols for assessing insulin sensitivity, and visualizes the relevant signaling pathways and experimental workflows. This information is intended to be a valuable resource for researchers and professionals involved in the development of novel therapeutics for metabolic diseases.

Mechanism of Action: Glucocorticoid Receptor Antagonism and Insulin Signaling

Mifepristone's primary mechanism of action in the context of insulin sensitivity is its role as a competitive antagonist of the glucocorticoid receptor (GR).[1] Elevated levels of cortisol, a glucocorticoid, are known to contribute to insulin resistance by:

  • Promoting hepatic gluconeogenesis: Increasing glucose production in the liver.

  • Inhibiting insulin-stimulated glucose uptake: Reducing the ability of peripheral tissues like muscle and fat to take up glucose from the bloodstream.

  • Impairing insulin signaling: Interfering with the intracellular signaling cascade that is triggered by insulin binding to its receptor.

By blocking the GR, Mifepristone mitigates these detrimental effects of cortisol, thereby improving insulin sensitivity.[2][3] While the direct effects of Mifepristone on key insulin signaling pathways are still under investigation, preclinical studies suggest potential modulation of the PI3K/Akt and AMPK pathways.

PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of insulin-mediated glucose uptake. Glucocorticoids are known to impair this pathway. By antagonizing the GR, Mifepristone may restore normal signaling through this cascade. Some studies have shown that Mifepristone can enhance insulin-stimulated Akt phosphorylation in skeletal muscle cells, a key step in promoting glucose transporter (GLUT4) translocation to the cell membrane.[4][5]

AMPK Pathway

AMP-activated protein kinase (AMPK) is a critical energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation. There is evidence to suggest that Mifepristone may activate AMPK in skeletal muscle cells.[4] This activation could contribute to the observed improvements in insulin sensitivity by increasing cellular energy expenditure and glucose utilization.

Quantitative Data from Clinical Trials

A randomized, double-blind, placebo-controlled, crossover study investigated the effects of Mifepristone (50 mg every 6 hours for 9 days) on insulin sensitivity in overweight/obese individuals with prediabetes or mild type 2 diabetes.[3][6][7] The key findings from this study are summarized in the tables below.

Table 1: Effects of Mifepristone on Fasting Metabolic Parameters[6]
ParameterPlacebo (Mean ± SD)Mifepristone (Mean ± SD)P-value
Fasting Plasma Glucose (mg/dL)107.8 ± 15.7100.4 ± 15.3< 0.001
Fasting Serum Insulin (pmol/L)142.8 ± 102.295.7 ± 76.1< 0.001
HOMA-IR6.1 ± 4.54.0 ± 3.4< 0.001
Table 2: Effects of Mifepristone on Indices of Adipose and Hepatic Insulin Resistance[3][6]
ParameterPlacebo (Mean ± SD)Mifepristone (Mean ± SD)P-value
Adipose Tissue Insulin Resistance (Adipo-IR)65.5 ± 43.849.9 ± 45.90.004
Adipose Tissue Insulin Sensitivity (Adipo-SI)42.8 ± 23.961.7 ± 32.90.002
Hepatic Insulin Resistance Index (HIRI)70.0 ± 44.350.2 ± 38.70.08

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the Graphviz DOT language to visualize the key signaling pathways and experimental workflows.

Glucocorticoid Receptor Antagonism and Insulin Signaling Pathway

cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Adipocyte, Hepatocyte) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR Binds Cortisol Cortisol GR_inactive Inactive GR Cortisol->GR_inactive Binds IRS IRS IR->IRS Phosphorylates GR_active Active GR GR_inactive->GR_active Activates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake Mediates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4_vesicle Promotes Translocation AMPK AMPK AMPK->Glucose Uptake Promotes Mifepristone Mifepristone Mifepristone->GR_inactive Blocks Mifepristone->Akt May Enhance Phosphorylation Mifepristone->AMPK May Activate Gene_Transcription Gene Transcription (Gluconeogenesis ↑) GR_active->Gene_Transcription Induces Insulin Resistance Insulin Resistance Gene_Transcription->Insulin Resistance

Caption: Mifepristone's mechanism in improving insulin sensitivity.

Experimental Workflow: Frequently Sampled Intravenous Glucose Tolerance Test (FSIVGTT)

start Start: Overnight Fast iv_catheter Place Intravenous Catheters start->iv_catheter baseline_samples Collect Baseline Blood Samples (t = -30, -15, 0 min) iv_catheter->baseline_samples glucose_bolus Administer Glucose Bolus (0.3 g/kg) (t = 0 min) baseline_samples->glucose_bolus post_glucose_samples Collect Blood Samples (t = 2, 3, 4, 5, 6, 8, 10, 12, 14, 16, 19 min) glucose_bolus->post_glucose_samples insulin_bolus Administer Insulin Bolus (0.02 U/kg) (t = 20 min) post_glucose_samples->insulin_bolus post_insulin_samples Collect Blood Samples (t = 22, 30, 40, 50, 70, 100, 180 min) insulin_bolus->post_insulin_samples analysis Analyze Plasma Glucose and Insulin Calculate Insulin Sensitivity Index (SI) post_insulin_samples->analysis end End of Test analysis->end

Caption: Workflow for the Frequently Sampled Intravenous Glucose Tolerance Test.

Experimental Workflow: Oral Glucose Tolerance Test (OGTT)

start Start: Overnight Fast (≥ 8 hours) fasting_sample Collect Fasting Blood Sample (t = 0 min) start->fasting_sample glucose_drink Administer 75g Oral Glucose Solution fasting_sample->glucose_drink timed_samples Collect Blood Samples at 30, 60, 90, and 120 min glucose_drink->timed_samples analysis Analyze Plasma Glucose and Insulin Calculate Matsuda Index & OGIS timed_samples->analysis end End of Test analysis->end

Caption: Workflow for the Oral Glucose Tolerance Test.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the clinical trial of Mifepristone.

Frequently Sampled Intravenous Glucose Tolerance Test (FSIVGTT)

Objective: To assess insulin sensitivity (SI) by measuring glucose and insulin dynamics after an intravenous glucose and insulin challenge.

Protocol:

  • Subject Preparation: Subjects undergo an overnight fast for at least 8 hours. Two intravenous catheters are placed, one in each arm, for infusions and blood sampling.

  • Baseline Sampling: Three baseline blood samples are collected at -30, -15, and 0 minutes before the glucose infusion.[8]

  • Glucose Bolus: At time 0, a bolus of 50% dextrose solution (0.3 g/kg body weight) is infused over 1 minute.[9]

  • Post-Glucose Sampling: Blood samples are collected at 2, 3, 4, 5, 6, 8, 10, 12, 14, 16, and 19 minutes after the glucose infusion.[9]

  • Insulin Bolus: At 20 minutes, a bolus of regular human insulin (0.02 U/kg body weight) is administered intravenously.[9]

  • Post-Insulin Sampling: Blood samples are collected at 22, 30, 40, 50, 70, 100, and 180 minutes.[8]

  • Sample Processing and Analysis: Blood samples are collected in tubes containing EDTA and a glucose preservative. Plasma is separated by centrifugation and stored at -80°C until analysis. Plasma glucose is measured using a glucose oxidase method, and insulin is measured by radioimmunoassay or ELISA.

  • Data Analysis: The insulin sensitivity index (SI) is calculated from the glucose and insulin concentration data using the minimal model analysis.[10] Adipose tissue insulin resistance (Adipo-IR) and sensitivity (Adipo-SI) indices can also be derived from the free fatty acid and insulin concentrations during the FSIVGTT.[6][11]

Oral Glucose Tolerance Test (OGTT)

Objective: To assess glucose tolerance and insulin secretion in response to an oral glucose load.

Protocol:

  • Subject Preparation: Subjects undergo an overnight fast for at least 8 hours.[12] They should be instructed to consume a diet with adequate carbohydrates (≥150 g/day ) for 3 days prior to the test.[7]

  • Fasting Sample: A baseline blood sample is collected at time 0.[12]

  • Glucose Administration: The subject ingests a 75-gram oral glucose solution within 5 minutes.[12]

  • Timed Sampling: Blood samples are collected at 30, 60, 90, and 120 minutes after the glucose ingestion.[12]

  • Sample Processing and Analysis: Blood samples are processed as described for the FSIVGTT to measure plasma glucose and insulin concentrations.

  • Data Analysis: Several indices of insulin sensitivity can be calculated from the OGTT data, including:

    • Matsuda Index: A composite measure of whole-body insulin sensitivity.

    • Oral Glucose Insulin Sensitivity (OGIS): An index of glucose clearance.[6]

    • Homeostatic Model Assessment of Insulin Resistance (HOMA-IR): Calculated from fasting glucose and insulin levels.[6]

Conclusion

Mifepristone, through its action as a glucocorticoid receptor antagonist, presents a promising therapeutic strategy for improving insulin sensitivity, particularly in adipose and hepatic tissues. The quantitative data from clinical trials demonstrate its efficacy in reducing key markers of insulin resistance. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of Mifepristone and other GR antagonists in the context of metabolic diseases. The potential modulation of the PI3K/Akt and AMPK signaling pathways by Mifepristone warrants further mechanistic studies to fully elucidate its molecular effects on insulin action. This technical guide serves as a foundational resource for researchers and drug development professionals aiming to advance the understanding and treatment of insulin resistance.

References

Methodological & Application

Application Notes and Protocols for Mifobate (SR-202) In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "Mifobate (SR-202)" did not yield a specific compound with available in vitro data. However, extensive research on "SR-202" has been identified as SENTI-202 , a logic-gated CAR-NK cell therapy developed for hematologic malignancies. This document will focus on the in vitro assays and mechanisms of action related to SENTI-202, a potential first-in-class allogeneic treatment for Acute Myeloid Leukemia (AML).[1][2] It is presumed that "this compound" may be an internal or alternative identifier for this therapeutic agent.

Introduction to SENTI-202

SENTI-202 is an advanced, off-the-shelf chimeric antigen receptor natural killer (CAR-NK) cell therapy.[1] It is engineered with a sophisticated gene circuit to selectively target and eliminate cancer cells while sparing healthy cells, thus aiming to widen the therapeutic window for patients with relapsed or refractory hematologic malignancies like AML and myelodysplastic syndrome (MDS).[2][3]

The core of SENTI-202's functionality lies in its three main engineered components:

  • OR Gate (Activating CAR): A bivalent activating CAR that recognizes and targets two key antigens, CD33 and FLT3, commonly found on AML blasts and leukemic stem cells (LSCs).[4][5][6] This dual targeting is designed to effectively eliminate the bulk of the tumor and the difficult-to-eradicate LSCs.[4][5]

  • NOT Gate (Inhibitory CAR): An inhibitory CAR that recognizes Endomucin (EMCN), a protein predominantly expressed on healthy hematopoietic stem cells (HSCs).[4][5][6] This "NOT" logic is designed to protect healthy HSCs from the CAR-NK cell's cytotoxic activity, even if they express CD33 or FLT3.[3][4][5]

  • Calibrated-Release IL-15: This component provides cytokine support to enhance the expansion, activation, and persistence of SENTI-202 and other immune cells, thereby boosting the anti-tumor response.[5][7] Preclinical studies have shown that this leads to functional pSTAT5 signaling.[7]

Quantitative Data Summary

Preclinical in vitro studies have demonstrated the potent and selective cytotoxic activity of SENTI-202 against various AML cell lines and primary patient-derived AML blasts.

Target Cell Line/SampleAssay TypeKey FindingsReference
MOLM-13 (AML Cell Line) Cytotoxicity AssaySENTI-202 demonstrated robust killing. The addition of IL-2 further enhanced cytotoxicity.[4]
MV4-11 (AML Cell Line) Cytotoxicity AssayShowed significant killing by multiple lots of SENTI-202.[4]
Primary AML Blasts Cytotoxicity AssaySENTI-202 demonstrated robust and specific killing.[4][5]
Leukemic Stem Cells (LSCs) Cytotoxicity AssaySENTI-202 effectively targeted and killed LSCs.[4][5]
Healthy Hematopoietic Stem Cells (HSCs) Co-culture Viability AssaySENTI-202 preserved the viability of approximately 75% of HSCs and their colony-forming function.[4]
EMCN-engineered SEM cells Cytotoxicity AssayThe presence of the EMCN NOT gate provided significant protection from aCAR-mediated cytotoxicity.[8]

Signaling Pathway Diagram

The calibrated-release IL-15 component of SENTI-202 enhances its persistence and anti-tumor activity through the activation of the STAT5 signaling pathway.

SENTI202_Signaling cluster_SENTI202 SENTI-202 CAR-NK Cell cluster_Signaling Intracellular Signaling crIL15 Calibrated-Release IL-15 IL15R IL-15 Receptor crIL15->IL15R JAK JAK IL15R->JAK Activation STAT5 STAT5 JAK->STAT5 Phosphorylation pSTAT5 pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocation Gene_Expression Gene Expression (Persistence, Proliferation, Activation) Nucleus->Gene_Expression Upregulation

Caption: SENTI-202 IL-15 Signaling Pathway.

Experimental Workflows and Protocols

In Vitro Cytotoxicity Assessment of SENTI-202

This protocol describes a luciferase-based assay to determine the cytotoxic activity of SENTI-202 against target cancer cell lines.

Cytotoxicity_Workflow Start Start Prepare_Targets Prepare Target Cells (e.g., MOLM-13-Luc) Start->Prepare_Targets Prepare_Effectors Prepare SENTI-202 (Effector Cells) Start->Prepare_Effectors Co_culture Co-culture Effector and Target Cells (Varying E:T Ratios) Prepare_Targets->Co_culture Prepare_Effectors->Co_culture Incubate Incubate at 37°C, 5% CO2 Co_culture->Incubate Add_Luciferase_Substrate Add Luciferase Substrate Incubate->Add_Luciferase_Substrate Measure_Luminescence Measure Luminescence Add_Luciferase_Substrate->Measure_Luminescence Analyze_Data Analyze Data (Calculate % Cytotoxicity) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Luciferase-Based Cytotoxicity Assay Workflow.

Detailed Protocol: Luciferase-Based Cytotoxicity Assay

This assay quantifies the lysis of target cells that are engineered to express luciferase. Upon cell death, the luciferase enzyme is released and can be quantified by the addition of a substrate that produces a luminescent signal.

Materials:

  • Target cells expressing firefly luciferase (e.g., MOLM-13-Luc, MV4-11-Luc)

  • SENTI-202 cells (effector cells)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well white, clear-bottom assay plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Target Cell Preparation:

    • Culture target cells to a density of 0.5-1 x 10^6 cells/mL.

    • On the day of the assay, harvest cells, wash once with PBS, and resuspend in complete culture medium to a concentration of 2 x 10^5 cells/mL.

  • Effector Cell Preparation:

    • Thaw and prepare SENTI-202 cells according to the manufacturer's instructions.

    • Wash and resuspend in complete culture medium. Perform a cell count and viability assessment.

    • Prepare serial dilutions of SENTI-202 cells to achieve the desired Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1, 1.25:1).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the target cell suspension to each well (10,000 cells/well).

    • Add 50 µL of the various SENTI-202 dilutions to the appropriate wells.

    • For controls, include:

      • Spontaneous Release: Target cells with 50 µL of medium only.

      • Maximum Release: Target cells with 50 µL of medium containing a lysis agent (e.g., 1% Triton X-100).

      • Effector Cell Control: Effector cells with 50 µL of medium only.

  • Incubation:

    • Centrifuge the plate at 100 x g for 1 minute to pellet the cells.

    • Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Allow the plate to equilibrate to room temperature.

    • Add 100 µL of the prepared luciferase assay reagent to each well.

    • Mix gently by orbital shaking for 5-10 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Cytotoxicity = 100 x (Spontaneous Release - Experimental Release) / (Spontaneous Release - Maximum Release)

Flow Cytometry-Based Assessment of Target Cell Killing

This protocol outlines a method to assess the killing of target cells by SENTI-202 using flow cytometry, which allows for the discrimination between live, apoptotic, and necrotic target cells.

Flow_Cytometry_Workflow Start Start Label_Targets Label Target Cells (e.g., with a proliferation dye) Start->Label_Targets Co_culture Co-culture Labeled Targets with SENTI-202 Label_Targets->Co_culture Incubate Incubate for 4-6 hours Co_culture->Incubate Stain_Cells Stain with Annexin V and a Viability Dye (e.g., 7-AAD) Incubate->Stain_Cells Acquire_Data Acquire Data on a Flow Cytometer Stain_Cells->Acquire_Data Analyze_Data Analyze Target Cell Population (Live, Apoptotic, Necrotic) Acquire_Data->Analyze_Data End End Analyze_Data->End

Caption: Flow Cytometry Workflow for Cytotoxicity.

Detailed Protocol: Flow Cytometry for Cytotoxicity

Materials:

  • Target cells (e.g., MOLM-13, MV4-11)

  • SENTI-202 cells

  • Cell proliferation dye (e.g., CellTrace™ Violet)

  • Annexin V-FITC Apoptosis Detection Kit

  • 7-AAD or Propidium Iodide (PI)

  • FACS buffer (PBS with 2% FBS)

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Target Cell Labeling:

    • Resuspend target cells at 1 x 10^6 cells/mL in PBS.

    • Add the cell proliferation dye according to the manufacturer's instructions and incubate.

    • Wash the cells twice with complete medium to remove excess dye.

    • Resuspend in complete medium at 2 x 10^5 cells/mL.

  • Assay Setup:

    • Plate 50 µL of labeled target cells per well in a 96-well U-bottom plate.

    • Add 50 µL of SENTI-202 cell dilutions to achieve desired E:T ratios.

    • Include a "targets only" control.

  • Incubation:

    • Centrifuge the plate at 100 x g for 1 minute.

    • Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Staining:

    • Harvest the cells and wash once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of 7-AAD or PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry:

    • Acquire the samples on a flow cytometer within 1 hour.

    • Gate on the target cell population using the proliferation dye.

    • Analyze the gated population for Annexin V and 7-AAD/PI staining to determine the percentage of live (Annexin V-/viability dye-), early apoptotic (Annexin V+/viability dye-), and late apoptotic/necrotic (Annexin V+/viability dye+) cells.

Intracellular Staining for Phosphorylated STAT5 (pSTAT5)

This protocol is for the detection of intracellular pSTAT5 in SENTI-202 cells by flow cytometry to confirm the activation of the IL-15 signaling pathway.

Materials:

  • SENTI-202 cells

  • Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

  • Permeabilization/Wash Buffer

  • Fluorochrome-conjugated anti-pSTAT5 antibody

  • Isotype control antibody

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Stimulation (Optional but recommended):

    • Culture SENTI-202 cells in the presence or absence of exogenous IL-2 or IL-15 for a short period (e.g., 15-30 minutes) to induce robust STAT5 phosphorylation.

  • Fixation:

    • Harvest approximately 1 x 10^6 SENTI-202 cells per sample.

    • Wash with FACS buffer.

    • Resuspend the cells in 100 µL of fixation buffer.

    • Incubate for 20 minutes at 4°C.

  • Permeabilization:

    • Wash the cells twice with 1 mL of permeabilization/wash buffer.

    • Resuspend the cell pellet in the residual buffer.

  • Intracellular Staining:

    • Add the fluorochrome-conjugated anti-pSTAT5 antibody or the corresponding isotype control.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing and Acquisition:

    • Wash the cells twice with permeabilization/wash buffer.

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Analyze the median fluorescence intensity (MFI) of pSTAT5 staining in the SENTI-202 cell population, comparing stimulated versus unstimulated cells and the specific antibody versus the isotype control.

References

Application Notes and Protocols for Mifobate (SR-202) Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifobate (SR-202) is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity. While PPARγ agonists, such as thiazolidinediones (TZDs), are utilized as insulin sensitizers for the treatment of type 2 diabetes, they are often associated with side effects like weight gain. This compound, by antagonizing PPARγ, presents a promising therapeutic strategy for obesity and type 2 diabetes by offering both anti-obesity and anti-diabetic effects.[1] This document provides detailed application notes and protocols for the administration of this compound (SR-202) in commonly used mouse models of metabolic disease.

Mechanism of Action: PPARγ Antagonism

This compound exerts its effects by directly interfering with the function of PPARγ. As a selective antagonist, SR-202 inhibits the recruitment of coactivators, such as Steroid Receptor Coactivator-1 (SRC-1), to PPARγ that is stimulated by agonists like TZDs. This inhibition of coactivator binding prevents the transcriptional activation of PPARγ target genes that are crucial for adipocyte differentiation.[1] Consequently, this compound effectively blocks the formation of new fat cells (adipogenesis) both in cell culture and in vivo.[1]

In mouse models, this antagonism of PPARγ leads to a reduction in high-fat diet-induced adipocyte hypertrophy (enlargement of fat cells) and improves insulin resistance.[1] The antidiabetic effects are further demonstrated by its ability to dramatically improve insulin sensitivity in genetically diabetic models like the ob/ob mouse.[1]

Signaling Pathway Diagram

PPARg_Antagonism This compound (SR-202) Mechanism of Action cluster_receptor Nuclear Receptor Complex cluster_dna Gene Transcription Agonist (e.g., TZD) Agonist (e.g., TZD) PPARg PPARγ Agonist (e.g., TZD)->PPARg Binds & Activates This compound (SR-202) This compound (SR-202) This compound (SR-202)->PPARg Binds & Inhibits RXR RXR PPARg->RXR Heterodimerizes with Coactivator Coactivator (e.g., SRC-1) PPARg->Coactivator Recruits PPARg->Coactivator Blocks Recruitment RXR->Coactivator Recruits PPRE PPRE (DNA) RXR->PPRE Binds to TargetGenes Target Gene Transcription (Adipogenesis, etc.) Coactivator->TargetGenes Initiates Transcription

Caption: this compound (SR-202) acts as a PPARγ antagonist.

Data Presentation

Table 1: In Vivo Efficacy of this compound (SR-202) in a High-Fat Diet (HFD) Mouse Model
ParameterMouse StrainDietTreatment GroupDosageDurationKey OutcomesReference
Body WeightWild-typeHigh-Fat Diet (HFD)This compound (SR-202)Food admixtureFrom 3 weeks of ageReduced body weight gain compared to HFD controls[1]
Adipocyte SizeWild-typeHFDThis compound (SR-202)Food admixtureFrom 3 weeks of ageReduced adipocyte hypertrophy[1]
Insulin SensitivityWild-typeHFDThis compound (SR-202)Food admixtureFrom 3 weeks of ageImproved insulin sensitivity[1]
Plasma Leptin & TNFαWild-typeHFDThis compound (SR-202)Food admixtureFrom 3 weeks of ageReduced plasma levels[1]
Table 2: In Vivo Efficacy of this compound (SR-202) in a Genetically Diabetic Mouse Model
ParameterMouse StrainTreatment GroupDosageDurationKey OutcomesReference
Insulin Sensitivityob/obThis compound (SR-202)Not specifiedNot specifiedDramatically improved insulin sensitivity[1]
Hyperglycemiaob/obThis compound (SR-202)Not specifiedNot specifiedMarkedly reduced[2]
Hyperinsulinemiaob/obThis compound (SR-202)Not specifiedNot specifiedMarkedly reduced[2]

Experimental Protocols

Protocol 1: Administration of this compound (SR-202) in a High-Fat Diet-Induced Obesity Mouse Model

Objective: To evaluate the effect of this compound (SR-202) on the development of obesity and insulin resistance in mice fed a high-fat diet.

Materials:

  • This compound (SR-202)

  • Wild-type mice (e.g., C57BL/6J), 3 weeks of age

  • Standard chow diet

  • High-fat diet (HFD)

  • Food processing equipment for creating a homogenous food admixture

Procedure:

  • Animal Acclimation: Upon arrival, acclimate the 3-week-old wild-type mice to the animal facility for at least one week under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Group Allocation: Randomly assign mice to the following experimental groups:

    • Control Group: Standard diet.

    • HFD Control Group: High-fat diet.

    • HFD + SR-202 Group: High-fat diet containing this compound (SR-202).

  • Diet Preparation:

    • Prepare the this compound (SR-202) food admixture. The precise dosage administered as a food admixture needs to be determined based on the desired mg/kg body weight/day and the average daily food consumption of the mice. This requires careful calculation and pilot studies to ensure accurate dosing.

    • Ensure the control and HFD diets are processed in the same manner to account for any effects of the preparation method.

  • Treatment Administration:

    • At the start of the experiment (mice aged 3 weeks), replace the standard chow with the respective experimental diets.

    • Provide the diets ad libitum for the entire duration of the study.[1]

  • Monitoring:

    • Monitor body weight and food intake regularly (e.g., weekly).

    • At the end of the study, collect blood samples for analysis of plasma glucose, insulin, leptin, and TNFα levels.

    • Collect adipose tissue for histological analysis of adipocyte size.

    • Perform glucose and insulin tolerance tests to assess insulin sensitivity.

Experimental Workflow Diagram:

HFD_Workflow start Start: 3-week-old mice acclimation Acclimation (1 week) start->acclimation randomization Randomization into Groups acclimation->randomization groups Control (SD) HFD Control HFD + SR-202 randomization->groups treatment Diet Administration (ad libitum) groups->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring Duration of Study endpoint Endpoint Analysis: - Blood Collection - Tissue Harvest - GTT/ITT treatment->endpoint monitoring->treatment

Caption: Workflow for SR-202 administration in HFD mice.

Protocol 2: Administration of this compound (SR-202) in a Genetically Diabetic (ob/ob) Mouse Model

Objective: To assess the therapeutic potential of this compound (SR-202) in improving insulin sensitivity in a genetically diabetic mouse model.

Materials:

  • This compound (SR-202)

  • ob/ob mice

  • Vehicle for administration (if not a food admixture)

  • Standard laboratory equipment for injections (if applicable)

Procedure:

  • Animal Handling: House ob/ob mice under standard conditions with free access to food and water.

  • Treatment Protocol: While the referenced literature confirms the efficacy of SR-202 in ob/ob mice, the specific administration details (dosage, route, vehicle, and duration) are not explicitly stated.[1][2] Researchers should therefore:

    • Reference the primary literature: Obtain the full text of Rieusset et al., 2002, Molecular Endocrinology to identify the detailed methods.

    • Dose-response studies: If the exact dosage is not available, perform pilot dose-response studies to determine the optimal therapeutic dose of this compound (SR-202) in ob/ob mice.

    • Route of Administration: Based on the compound's properties and the HFD study, administration via food admixture is a likely method.[1] Alternatively, oral gavage or intraperitoneal injections could be considered, for which appropriate vehicle selection (e.g., corn oil, DMSO/saline solution) is critical.

  • Outcome Assessment:

    • Monitor blood glucose and plasma insulin levels throughout the study.

    • Perform glucose and insulin tolerance tests to quantify changes in insulin sensitivity.

Logical Relationship Diagram for Protocol Development:

Protocol_Development start Objective: Test SR-202 in ob/ob mice lit_review Primary Literature Review (Rieusset et al., 2002) start->lit_review methods_found Detailed Methods Available? lit_review->methods_found pilot_study Conduct Pilot Studies: - Dose-response - Vehicle tolerability methods_found->pilot_study No define_protocol Define Final Protocol: - Dosage - Route - Duration methods_found->define_protocol Yes pilot_study->define_protocol execute_study Execute Main Study define_protocol->execute_study data_analysis Data Collection & Analysis execute_study->data_analysis conclusion Draw Conclusions data_analysis->conclusion

References

Effective Concentration of MIF Inhibitors for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the pathogenesis of various inflammatory diseases and cancers. It promotes tumor growth and progression by supporting cancer cell proliferation, angiogenesis, and metastasis while inhibiting apoptosis. Consequently, the inhibition of MIF has emerged as a promising therapeutic strategy in oncology. This document provides detailed application notes and protocols for determining the effective concentration of MIF inhibitors in in vitro studies, using several known inhibitors as examples.

Data Presentation: Effective Concentrations of MIF Inhibitors

The effective concentration of a MIF inhibitor can vary significantly depending on the specific compound, the cell line used, and the biological endpoint being measured. The following tables summarize the reported effective concentrations and IC50 values for several well-characterized MIF inhibitors in various in vitro assays.

InhibitorAssay TypeCell Line / SystemEffective Concentration / IC50Citation
ISO-1 Tautomerase ActivityRecombinant MIFIC50: ~7 µM[1]
Cell ProliferationProstate Cancer CellsSignificant decrease in proliferation[1]
Cell MigrationA549 Lung Adenocarcinoma>70% reduction at 100 µM[2]
MIF-CD74 BindingIn vitro binding assay40% inhibition at 10 µM[1]
SCD-19 Tautomerase ActivityRecombinant MIFKi: 32 µM[3]
Cell GrowthLLC (Lewis Lung Carcinoma)47% reduction at 100 µM[3]
CPSI-1306 Cell Proliferation & SurvivalBladder Cancer CellsEffective decrease in growth and progression[1][4]
4-IPP Tautomerase ActivityRecombinant MIFSuperior to ISO-1[2]
Cell MigrationA549, H1299, H23 (NSCLC)Maximally effective at 100 µM[2]
p425 Tautomerase ActivityRecombinant MIFStrong inhibition[5][6]
Cytokine Production (IL-6, IL-8)Human Foreskin FibroblastsSignificant reduction[5]
Apoptosis InhibitionHeLa CellsBlocked MIF's anti-apoptotic effect[5]
INV-88 Cell ProliferationHCT116, MeWo, DU145, 4T1, B16-F10, CT26IC50 in the nM range[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways regulated by MIF and a general workflow for evaluating MIF inhibitors in vitro.

MIF_Signaling_Pathway MIF Signaling Pathway MIF MIF CD74 CD74 MIF->CD74 CXCR2_4 CXCR2/4 MIF->CXCR2_4 p53 p53 Inhibition MIF->p53 PI3K_AKT PI3K/AKT Pathway CD74->PI3K_AKT ERK_MAPK ERK/MAPK Pathway CD74->ERK_MAPK Metastasis Metastasis CXCR2_4->Metastasis Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation ERK_MAPK->Proliferation p53->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: MIF activates pro-tumorigenic signaling pathways.

MIF_Inhibitor_Workflow Experimental Workflow for MIF Inhibitor Evaluation cluster_0 Primary Screening cluster_1 In Vitro Cellular Assays cluster_2 Mechanism of Action Tautomerase_Assay MIF Tautomerase Assay Cell_Viability Cell Viability Assay (e.g., MTT) Tautomerase_Assay->Cell_Viability Identified Hits Binding_Assay MIF-CD74 Binding Assay Tautomerase_Assay->Binding_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3/7) Cell_Viability->Apoptosis_Assay Migration_Assay Cell Migration/Invasion Assay Cell_Viability->Migration_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot for pERK, pAKT) Apoptosis_Assay->Signaling_Analysis Migration_Assay->Signaling_Analysis

Caption: Workflow for evaluating MIF inhibitors in vitro.

Experimental Protocols

MIF Tautomerase Activity Assay

This assay measures the ability of a compound to inhibit the tautomerase enzymatic activity of MIF.

Materials:

  • Recombinant human MIF

  • L-dopachrome methyl ester (substrate) or 4-hydroxyphenylpyruvate (4-HPP)

  • Assay buffer (e.g., 0.435 M boric acid, pH 6.2 for 4-HPP)

  • Test inhibitor compound

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 475 nm (for L-dopachrome) or 305 nm (for 4-HPP)

Protocol:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add recombinant MIF to the assay buffer.

  • Add serial dilutions of the test inhibitor to the wells containing MIF and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.[8]

  • Initiate the reaction by adding the substrate (L-dopachrome methyl ester or 4-HPP) to each well.

  • Immediately measure the decrease (for L-dopachrome) or increase (for 4-HPP) in absorbance at the appropriate wavelength over time (e.g., every 10 seconds for 10 minutes).[3][8]

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a MIF inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549, LLC)

  • Complete cell culture medium

  • Test inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 540 nm[9]

Protocol:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10^4 cells/well) and allow them to adhere overnight.[9]

  • Remove the medium and replace it with fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.[9]

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activation of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor compound

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • 96-well white-walled cell culture plate

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 24 or 48 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Cell Migration Assay (Transwell Assay)

This assay assesses the ability of a MIF inhibitor to block the migratory capacity of cancer cells.

Materials:

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • Test inhibitor compound

  • Transwell inserts (e.g., 8 µm pore size) for a 24-well plate

  • Cotton swabs

  • Fixing and staining solutions (e.g., methanol and crystal violet)

  • Microscope

Protocol:

  • Pre-treat the cancer cells with the test inhibitor at various concentrations for a specified time (e.g., 16 hours).[2]

  • Place the Transwell inserts into the wells of a 24-well plate.

  • Add complete medium to the lower chamber of each well to act as a chemoattractant.

  • Resuspend the pre-treated cells in serum-free medium and add a specific number of cells (e.g., 2 x 10^5) to the upper chamber of each insert.[2]

  • Incubate the plate for a period that allows for cell migration (e.g., 16 hours) at 37°C in a 5% CO2 incubator.[2]

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

  • Quantify the inhibition of migration relative to the vehicle control.

Conclusion

The provided data and protocols offer a comprehensive guide for researchers initiating in vitro studies with MIF inhibitors. It is crucial to determine the effective concentration for each specific inhibitor and cell line combination empirically. The experimental workflow outlined will enable a systematic evaluation of novel MIF inhibitors, from initial screening of enzymatic activity to detailed characterization of their effects on cancer cell viability, apoptosis, and migration.

References

Application Notes and Protocols for Mifobate (SR-202) Oral Gavage in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifobate (SR-202) is a selective antagonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] PPARγ is a nuclear receptor that plays a pivotal role in adipocyte differentiation, lipid metabolism, and insulin sensitivity. Antagonism of PPARγ by SR-202 has been shown to inhibit adipocyte differentiation and improve insulin sensitivity in preclinical rodent models of obesity and type 2 diabetes.[1] Specifically, in vivo studies have demonstrated that SR-202 reduces high-fat diet-induced adipocyte hypertrophy and insulin resistance and improves insulin sensitivity in diabetic ob/ob mice.[1] These findings suggest that SR-202 may have therapeutic potential for the treatment of obesity and type 2 diabetes.[1]

These application notes provide a detailed protocol for the preparation and oral gavage administration of this compound (SR-202) to rodents for preclinical research.

Data Presentation

The following table summarizes the reported in vivo effects of SR-202 in rodent models. Please note that specific dosage, vehicle, and administration frequency are not always detailed in publicly available literature and the provided protocol is based on established practices for similar compounds.

Parameter Rodent Model Reported Effect of SR-202 Treatment Reference
Adipocyte HypertrophyHigh-fat diet-induced obese miceReduction in adipocyte size[1]
Insulin ResistanceHigh-fat diet-induced obese miceImprovement in insulin sensitivity[1]
Insulin SensitivityDiabetic ob/ob miceDramatic improvement in insulin sensitivity[1]
Adipocyte DifferentiationIn vitro (3T3-L1 cells)Antagonism of hormone- and TZD-induced differentiation[1]

Signaling Pathway

This compound (SR-202) acts as an antagonist to the PPARγ signaling pathway. Under normal conditions, natural or synthetic ligands (like thiazolidinediones - TZDs) bind to and activate PPARγ. This activation leads to the formation of a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This process recruits coactivators and initiates the transcription of genes involved in adipogenesis and glucose metabolism. SR-202 competitively binds to PPARγ, preventing the recruitment of coactivators and thereby inhibiting the downstream signaling cascade.

PPARg_Signaling_Pathway PPARγ Signaling Pathway and Inhibition by this compound (SR-202) cluster_ligands Ligands cluster_receptor Receptor Complex cluster_dna Gene Transcription Ligand PPARγ Agonist (e.g., TZDs, Fatty Acids) PPARg PPARγ Ligand->PPARg Binds & Activates SR202 This compound (SR-202) SR202->PPARg Binds & Inhibits SR202->Inhibition RXR RXR PPARg->RXR Heterodimerizes Coactivators Coactivators PPRE PPRE (on Target Genes) RXR->PPRE Binds Transcription Gene Transcription (Adipogenesis, Glucose Metabolism) PPRE->Transcription Initiates Coactivators->PPARg Recruited Inhibition->Coactivators Blocks Recruitment Experimental_Workflow Experimental Workflow: this compound (SR-202) in a Diet-Induced Obesity Model cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Acclimation Animal Acclimation Diet_Induction Diet-Induced Obesity (High-Fat Diet) Animal_Acclimation->Diet_Induction Baseline_Measurements Baseline Measurements (Weight, Glucose, etc.) Diet_Induction->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Vehicle_Group Vehicle Control Group (Oral Gavage) Randomization->Vehicle_Group SR202_Group SR-202 Treatment Group (Oral Gavage) Randomization->SR202_Group Daily_Dosing Daily Dosing Vehicle_Group->Daily_Dosing SR202_Group->Daily_Dosing Weekly_Monitoring Weekly Monitoring (Weight, Food Intake) Daily_Dosing->Weekly_Monitoring Interim_Tests Interim Metabolic Tests (GTT, ITT) Weekly_Monitoring->Interim_Tests Endpoint_Collection Endpoint Tissue & Blood Collection Interim_Tests->Endpoint_Collection Data_Analysis Data Analysis & Interpretation Endpoint_Collection->Data_Analysis

References

Application Notes and Protocols for Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Glucose Uptake Assays

Glucose uptake is the process by which cells transport glucose from the extracellular environment across the cell membrane. This process is fundamental to cellular metabolism and energy production. The regulation of glucose uptake is critical for maintaining glucose homeostasis in the body. Dysregulation of this process is a hallmark of several metabolic diseases, including type 2 diabetes, where insulin resistance impairs glucose uptake in peripheral tissues like skeletal muscle and adipose tissue.

Glucose uptake assays are essential in vitro tools for researchers in both academic and industrial settings, particularly in the field of drug discovery and development. These assays allow for the screening and characterization of novel therapeutic compounds that may modulate glucose transport. By measuring the rate of glucose uptake in relevant cell models, scientists can identify potential drug candidates for the treatment of metabolic disorders. The primary mechanism of glucose uptake in response to insulin in muscle and fat cells is the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.[1][2][3]

These application notes provide an overview of the common methodologies used for measuring glucose uptake in vitro, with detailed protocols applicable to the study of novel compounds. While specific information on "Mifobate" is not available in the public scientific literature, the principles and protocols outlined here provide a robust framework for investigating its potential effects on glucose uptake.

Principles of Glucose Uptake Assays

Glucose uptake assays typically involve the use of a labeled glucose analog that can be transported into the cell but is not fully metabolized. The accumulation of the labeled analog inside the cell is then measured as an indicator of glucose transport activity. The most commonly used glucose analogs are:

  • Radiolabeled 2-deoxy-D-glucose (2-DG): [3H]2-DG or [14C]2-DG is transported into the cell and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P). 2-DG6P cannot be further metabolized and is trapped inside the cell.[4][5] The amount of accumulated radioactivity is proportional to the glucose uptake rate.

  • Fluorescent 2-deoxy-D-glucose analogs (e.g., 2-NBDG): 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose is a fluorescently tagged glucose analog. Once inside the cell, its fluorescence can be measured using a plate reader, microscope, or flow cytometer.[6]

  • Luminescent Assays: These assays are based on the enzymatic detection of 2-DG6P that accumulates in the cells. After cell lysis, glucose-6-phosphate dehydrogenase (G6PDH) is used to oxidize 2-DG6P, leading to the reduction of NADP+ to NADPH. The NADPH produced is then used in a coupled enzymatic reaction to generate a luminescent signal.[7]

The choice of assay depends on factors such as the required sensitivity, throughput, and available equipment. While radiometric assays are highly sensitive, non-radioactive methods offer advantages in terms of safety, ease of use, and higher throughput.

Data Presentation

Quantitative data from glucose uptake assays should be presented in a clear and organized manner to facilitate comparison and interpretation. Tables are an effective way to summarize key findings.

Table 1: Comparison of Common Glucose Uptake Assay Methods

Assay Method Principle Advantages Disadvantages
Radiolabeled 2-Deoxy-D-Glucose ([3H]- or [14C]-2DG) Cells are incubated with radiolabeled 2-DG, which is transported and trapped intracellularly. Radioactivity is measured by scintillation counting.[4][5]High sensitivity and well-established.Involves handling of radioactive materials, requires specialized equipment and disposal procedures, lower throughput.
Fluorescent 2-NBDG Cells are incubated with a fluorescent glucose analog. Intracellular fluorescence is measured.[6]Non-radioactive, allows for single-cell analysis with microscopy or flow cytometry, amenable to high-throughput screening.Lower sensitivity compared to radiometric assays, potential for photobleaching and spectral overlap with other fluorescent compounds.
Luminescent Glucose Uptake-Glo™ Assay Measures the accumulation of 2-DG6P through a series of enzymatic reactions that produce a luminescent signal.[7]Non-radioactive, high sensitivity, high throughput, and homogeneous format (no wash steps).Indirect measurement of glucose uptake, potential for interference with the enzymatic reactions.

Experimental Protocols

The following is a detailed protocol for a non-radioactive, plate-based glucose uptake assay using a luminescent method. This protocol is a general guideline and may need to be optimized for specific cell types and experimental conditions.

Cell Culture and Differentiation

Commonly used cell lines for glucose uptake assays include L6 rat skeletal myoblasts, 3T3-L1 mouse pre-adipocytes, and HepG2 human hepatoma cells. For studying insulin-stimulated glucose uptake, L6 and 3T3-L1 cells need to be differentiated into myotubes and adipocytes, respectively, as these differentiated cells express insulin-responsive GLUT4.

  • L6 Myotubes: Culture L6 myoblasts in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS). For differentiation, switch to DMEM with 2% horse serum when cells reach confluence. Myotubes will form within 5-7 days.

  • 3T3-L1 Adipocytes: Culture 3T3-L1 pre-adipocytes in high-glucose DMEM with 10% calf serum. Two days post-confluence, induce differentiation with a cocktail containing DMEM, 10% FBS, dexamethasone, isobutylmethylxanthine (IBMX), and insulin. After 2-3 days, switch to a maintenance medium with DMEM, 10% FBS, and insulin for another 2-3 days, followed by culture in DMEM with 10% FBS. Adipocytes will be fully differentiated in 8-12 days.

Glucose Uptake Assay Protocol (Luminescent Method)

This protocol is based on the principles of the Glucose Uptake-Glo™ Assay.[7]

Materials:

  • Differentiated L6 myotubes or 3T3-L1 adipocytes in a 96-well plate

  • Krebs-Ringer Bicarbonate (KRB) buffer or Phosphate-Buffered Saline (PBS)

  • Test compound (e.g., this compound) at various concentrations

  • Insulin (positive control)

  • 2-Deoxy-D-glucose (2DG)

  • Stop Buffer

  • Neutralization Buffer

  • Detection Reagent (containing G6PDH, NADP+, reductase, and luciferase substrate)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay. Differentiate the cells as described above.

  • Serum Starvation: Prior to the assay, serum-starve the differentiated cells for 3-4 hours in serum-free medium to establish a basal state.

  • Pre-incubation with Test Compound:

    • Wash the cells twice with warm KRB buffer or PBS.

    • Add KRB buffer containing the test compound at the desired concentrations to the respective wells. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., insulin).

    • Incubate the plate at 37°C for the desired pre-incubation time (e.g., 30-60 minutes).

  • Glucose Uptake Stimulation:

    • For insulin-stimulated glucose uptake, add insulin to the positive control wells to a final concentration of 100 nM and incubate for 20-30 minutes at 37°C.

  • Initiation of Glucose Uptake:

    • Add 2DG to all wells to a final concentration of 1 mM.

    • Incubate the plate at 37°C for 10-20 minutes. The optimal time should be determined empirically.

  • Termination of Glucose Uptake:

    • Add Stop Buffer to all wells to lyse the cells and stop the glucose uptake reaction.

  • Neutralization:

    • Add Neutralization Buffer to all wells.

  • Detection:

    • Add the Detection Reagent to all wells.

    • Incubate the plate at room temperature for 1 hour to allow the luminescent signal to develop.

  • Measurement:

    • Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of 2DG taken up by the cells. The results can be expressed as a percentage of the control or as a fold change over the basal (unstimulated) condition. Dose-response curves can be generated to determine the EC50 of the test compound.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures.

G cluster_0 Seed and Differentiate Cells Seed and Differentiate Cells Serum Starve Cells Serum Starve Cells Seed and Differentiate Cells->Serum Starve Cells Pre-incubate with Compound Pre-incubate with Compound Serum Starve Cells->Pre-incubate with Compound Stimulate with Insulin (optional) Stimulate with Insulin (optional) Pre-incubate with Compound->Stimulate with Insulin (optional) Add 2-Deoxyglucose (2DG) Add 2-Deoxyglucose (2DG) Stimulate with Insulin (optional)->Add 2-Deoxyglucose (2DG) Stop Reaction and Lyse Cells Stop Reaction and Lyse Cells Add 2-Deoxyglucose (2DG)->Stop Reaction and Lyse Cells Add Detection Reagents Add Detection Reagents Stop Reaction and Lyse Cells->Add Detection Reagents Measure Signal (Luminescence) Measure Signal (Luminescence) Add Detection Reagents->Measure Signal (Luminescence) Data Analysis Data Analysis Measure Signal (Luminescence)->Data Analysis

Caption: Experimental workflow for a glucose uptake assay.

G cluster_0 Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS InsulinReceptor->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Activates AS160 AS160 Akt->AS160 Inhibits GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Promotes GLUT4_vesicles GLUT4 Vesicles AS160->GLUT4_vesicles Inhibition of translocation GLUT4_vesicles->GLUT4_translocation GlucoseUptake Glucose Uptake GLUT4_translocation->GlucoseUptake Glucose Glucose Glucose->GlucoseUptake

Caption: Insulin signaling pathway leading to GLUT4 translocation.

Conclusion

Glucose uptake assays are indispensable for the study of metabolic diseases and the discovery of new therapeutic agents. While the specific compound "this compound" could not be detailed, the provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of any novel compound on glucose uptake. The choice of assay method should be guided by the specific research question and available resources. Careful experimental design, including appropriate controls and data analysis, is crucial for obtaining reliable and meaningful results.

References

Application Notes and Protocols for the Long-Term Stability of Mifobate in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifobate (also known as SR-202) is a potent and specific antagonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of adipocyte differentiation and insulin sensitivity.[1][2] As a valuable tool in metabolic disease and cancer research, understanding its stability in common laboratory solvents is crucial for ensuring the reliability and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is the most common solvent for storing and handling small molecules for in vitro and in vivo studies. However, the long-term stability of compounds in DMSO can be influenced by factors such as storage temperature, water content, and freeze-thaw cycles.[3][4][5]

These application notes provide a summary of the known information regarding this compound's stability in DMSO, protocols for preparing and storing this compound solutions, and a detailed methodology for conducting a long-term stability study to generate specific data for your laboratory conditions.

General Stability of Compounds in DMSO

Table 1: Generalized Stability of Chemical Compounds in DMSO Under Various Storage Conditions

Storage ConditionDurationObservationSource
Room Temperature3 months92% of compounds remained stable[3]
Room Temperature6 months83% of compounds remained stable[3]
Room Temperature1 year52% of compounds remained stable[3]
4°C (in 90% DMSO/10% water)2 years85% of compounds remained stable[6]
-15°C11 freeze-thaw cyclesNo significant compound loss observed for most compounds[4][7]
40°C (accelerated study)15 weeksMost compounds remained stable[4][7]

Note: This table presents generalized data from studies on diverse chemical libraries and should be used as a guideline. The actual stability of this compound may differ.

Recommended Protocols for this compound in DMSO

Preparation of this compound Stock Solutions

Materials:

  • This compound (powder)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Sterile, amber glass vials or polypropylene tubes with secure caps

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Cap the vial securely and vortex thoroughly until the this compound is completely dissolved.

  • If necessary, briefly sonicate the solution to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in amber glass vials or polypropylene tubes to minimize freeze-thaw cycles and light exposure.

Storage of this compound Stock Solutions
  • Short-term storage (days to weeks): Store aliquots at 4°C, protected from light.

  • Long-term storage (months to years): For optimal stability, store aliquots at -80°C.[1] Avoid repeated freeze-thaw cycles.

Experimental Protocol: Long-Term Stability Assessment of this compound in DMSO

This protocol outlines a method to quantitatively assess the long-term stability of this compound in DMSO using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Objective: To determine the degradation rate of this compound in DMSO under different storage conditions over time.

Workflow Diagram:

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_outcome Outcome prep Prepare this compound in DMSO Stock Solution aliquot Aliquot into Vials for Each Condition prep->aliquot rt Room Temperature aliquot->rt fridge 4°C aliquot->fridge freezer -20°C aliquot->freezer deep_freezer -80°C aliquot->deep_freezer t0 T=0 Analysis aliquot->t0 tn Analyze at Predetermined Time Points (e.g., 1, 3, 6, 12 months) rt->tn fridge->tn freezer->tn deep_freezer->tn hplc LC-MS/MS Analysis t0->hplc tn->hplc data Data Analysis (Peak Area vs. Time) hplc->data stability Determine Stability Profile and Shelf-Life data->stability

Caption: Experimental workflow for assessing this compound stability in DMSO.

Materials and Equipment:

  • This compound in DMSO stock solution (prepared as in section 3.1)

  • HPLC-MS system with a suitable C18 column

  • Mobile phases (e.g., acetonitrile, water with formic acid)

  • Autosampler vials

  • Incubators/refrigerators/freezers set to desired temperatures

Protocol:

  • Time Point Zero (T=0) Analysis:

    • Immediately after preparing the this compound stock solution, take an aliquot for T=0 analysis.

    • Prepare a dilution series in the initial mobile phase to establish a standard curve.

    • Analyze the samples by HPLC-MS to determine the initial peak area corresponding to 100% integrity.

  • Sample Storage:

    • Store the aliquots of the this compound stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, and -80°C).

    • For each condition, prepare enough aliquots for all planned time points.

  • Time-Point Analysis:

    • At each scheduled time point (e.g., 1, 3, 6, 9, and 12 months), retrieve one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature.

    • Analyze the samples by HPLC-MS using the same method as the T=0 analysis.

  • Data Analysis:

    • For each time point and condition, calculate the peak area of the this compound parent compound.

    • Determine the percentage of this compound remaining by comparing the peak area at each time point to the peak area at T=0.

    • Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation kinetics.

This compound (SR-202) Signaling Pathway

This compound is a specific antagonist of PPARγ. PPARs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to PPAR Response Elements (PPREs) on the DNA to regulate the transcription of target genes. As an antagonist, this compound binds to PPARγ but does not induce the conformational change necessary for the recruitment of co-activators, thereby inhibiting the downstream signaling cascade. Furthermore, antagonism of PPARγ has been shown to influence other pathways, such as the STAT1/STAT6 signaling in macrophage polarization.[2]

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (SR-202) PPARg_inactive PPARγ This compound->PPARg_inactive Binds to PPARg_RXR_inactive PPARγ-RXR Heterodimer PPARg_inactive->PPARg_RXR_inactive Forms heterodimer with RXR RXR RXR RXR->PPARg_RXR_inactive PPRE PPRE (DNA) PPARg_RXR_inactive->PPRE Binds to CoR Co-repressors PPARg_RXR_inactive->CoR Recruits Gene_repression Target Gene Repression (e.g., Adipogenesis) PPRE->Gene_repression Leads to CoR->PPRE Acts on

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with Mifobate (SR-202)

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Mifobate (SR-202)

Welcome to the technical support center for this compound (SR-202). This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during experiments with this novel STK1 kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (SR-202)?

A1: this compound (SR-202) is a potent, ATP-competitive inhibitor of Signal Transduction Kinase 1 (STK1). By blocking STK1, it prevents the downstream phosphorylation of MEK and ERK, key components of the MAPK/ERK signaling pathway. This inhibition leads to reduced cell proliferation and can induce apoptosis in cell lines where this pathway is hyperactive.

Q2: How should I dissolve and store this compound (SR-202)?

A2: Due to its hydrophobic nature, this compound (SR-202) is insoluble in aqueous solutions. It should be dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO). For detailed instructions, please refer to the protocols section.

Q3: What are the basic physicochemical properties of this compound (SR-202)?

A3: The key properties are summarized in the table below. These values are typical for small molecule kinase inhibitors.[1][2][3]

PropertyValue
Molecular Weight (MW) 485.5 g/mol
Purity (HPLC) >99%
Appearance White to off-white solid
Solubility >50 mg/mL in DMSO
Lipinski's Rule of 5 Compliant (0 violations)

Q4: Why am I observing high variability in my IC50 measurements?

A4: Inconsistent IC50 values are a common issue and can stem from several factors, including compound precipitation, degradation, inaccurate concentration calculations, or variability in cell health and passage number. For a detailed guide to resolving this, please see our troubleshooting section on "Inconsistent Inhibition of STK1."

Signaling Pathway and Mechanism of Action

The diagram below illustrates the role of STK1 in the MAPK/ERK signaling cascade and the inhibitory action of this compound (SR-202).

Mifobate_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Growth Factor Receptor STK1 STK1 Receptor->STK1 Activates MEK MEK STK1->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound (SR-202) This compound->STK1 Inhibits

Caption: this compound (SR-202) inhibits STK1, blocking the MAPK/ERK pathway.

Troubleshooting Guides

Guide 1: Inconsistent Inhibition of STK1 (Variable IC50 Values)

Q: My IC50 value for this compound (SR-202) varies significantly between experiments. How can I troubleshoot this?

A: This is a common challenge. Follow the workflow below to systematically identify the source of the inconsistency.

Troubleshooting_Workflow Start Inconsistent IC50 Results Observed Check_Compound Step 1: Verify Compound Handling & Storage Start->Check_Compound Check_Solubility Is the compound fully dissolved in DMSO? Check_Compound->Check_Solubility Check_Storage Was the stock solution stored correctly (-20°C or -80°C)? Check_Solubility->Check_Storage Yes Solution_Solubility Action: Gently warm and vortex. Prepare fresh stock. Check_Solubility->Solution_Solubility No Check_Protocol Step 2: Review Experimental Protocol Check_Storage->Check_Protocol Yes Solution_Storage Action: Use a fresh aliquot. Avoid freeze-thaw cycles. Check_Storage->Solution_Storage No Check_Dilution Are serial dilutions prepared freshly and accurately? Check_Protocol->Check_Dilution Check_Cells Are cell passage number and confluency consistent? Check_Dilution->Check_Cells Yes Solution_Dilution Action: Recalculate dilutions. Use calibrated pipettes. Check_Dilution->Solution_Dilution No Check_Assay Step 3: Validate Assay Parameters Check_Cells->Check_Assay Yes Solution_Cells Action: Standardize cell culture. Use cells within 10 passages. Check_Cells->Solution_Cells No Check_Incubation Is the incubation time with this compound consistent? Check_Assay->Check_Incubation Solution_Incubation Action: Optimize and standardize incubation time. Check_Incubation->Solution_Incubation No End Consistent IC50 Achieved Check_Incubation->End Yes Solution_Solubility->Check_Compound Solution_Storage->Check_Compound Solution_Dilution->Check_Protocol Solution_Cells->Check_Protocol Solution_Incubation->Check_Assay

Caption: A step-by-step workflow to diagnose inconsistent IC50 values.

Guide 2: Discrepancy Between Biochemical and Cell-Based Assays

Q: this compound (SR-202) is potent in my biochemical (e.g., recombinant STK1) assay, but shows much lower activity in my cell-based assay. What could be the cause?

A: This is a frequent observation in drug development. It often points to factors present in a cellular environment that are absent in a purified, biochemical system. The diagram below outlines the potential causes.

Assay_Discrepancy Biochem High Potency in Biochemical Assay (e.g., IC50 < 10 nM) Cellular Low Potency in Cell-Based Assay (e.g., IC50 > 1 µM) Cause_Permeability Poor Cell Permeability Cause_Permeability->Cellular Leads to Cause_Efflux Active Efflux by Transporter Proteins (e.g., P-gp) Cause_Efflux->Cellular Leads to Cause_Metabolism Rapid Intracellular Metabolism Cause_Metabolism->Cellular Leads to Cause_Binding High Plasma Protein Binding (in serum-containing media) Cause_Binding->Cellular Leads to Cause_ATP High Intracellular ATP Concentration (competes with inhibitor) Cause_ATP->Cellular Leads to

Caption: Potential reasons for lower potency in cell-based vs. biochemical assays.

To investigate further:

  • Cell Permeability: Perform a cellular uptake assay to measure intracellular compound concentration.

  • Efflux Pumps: Test potency in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).

  • Metabolism: Analyze compound stability in the presence of cell lysates or microsomes.

  • Protein Binding: Compare potency in serum-free vs. serum-containing media.

  • High ATP: This is an inherent difference. The high millimolar concentration of ATP in cells provides more competition for an ATP-competitive inhibitor compared to the low micromolar ATP concentrations often used in biochemical assays.

Data and Protocols

Table 2: IC50 of this compound (SR-202) in Various Cancer Cell Lines

The following table provides reference IC50 values from cell viability assays (72-hour incubation). These values may vary based on specific experimental conditions.

Cell LineCancer TypeSTK1 StatusIC50 (nM)
HT-29 ColorectalWT150
A375 MelanomaMutated (Active)25
MCF-7 BreastWT850
HCT116 ColorectalWT220
Protocol 1: Preparation of this compound (SR-202) Stock and Working Solutions
  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial to ensure the powder is at the bottom.

    • To make a 10 mM stock solution, add the appropriate volume of high-purity DMSO (e.g., for 1 mg of powder with MW 485.5, add 206 µL of DMSO).

    • Vortex thoroughly for 5-10 minutes to ensure complete dissolution. Gentle warming to 37°C for 5 minutes may aid solubility.

  • Storage:

    • Store the 10 mM DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Under these conditions, the stock solution is stable for at least 6 months.

  • Preparation of Working Solutions:

    • Prepare fresh serial dilutions from the stock solution for each experiment.

    • Dilute the DMSO stock directly into your cell culture medium. It is critical that the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]

Protocol 2: Western Blot Analysis of Phospho-ERK (p-ERK)

This protocol is used to confirm the mechanism of action of this compound (SR-202) by measuring the inhibition of a key downstream target.

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (SR-202) for the desired time (e.g., 2-4 hours). Include a DMSO vehicle control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto a 10% or 12% polyacrylamide gel and perform electrophoresis until adequate separation is achieved (ERK1 is 44 kDa, ERK2 is 42 kDa).[5]

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[5]

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., Rabbit anti-p-ERK, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[5][6]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP, 1:5000 dilution) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Re-probing:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • To normalize for protein loading, the same membrane can be stripped and re-probed for total ERK or a housekeeping protein like GAPDH or α-tubulin.[6][7][8]

References

Technical Support Center: Optimizing Mifobate Concentration for PPARγ Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mifobate for Peroxisome Proliferator-Activated Receptor γ (PPARγ) inhibition. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful optimization of this compound concentration in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit PPARγ?

This compound (also known as SR-202) is a potent and specific antagonist of PPARγ. It functions by selectively inhibiting the transcriptional activity of PPARγ that is induced by thiazolidinediones (TZDs), a class of PPARγ agonists.[1][2][3] this compound is able to interact specifically with PPARγ and inhibit its agonist-dependent interaction with coactivators like steroid receptor coactivator-1 (SRC-1).[4] It does not significantly affect the basal or ligand-stimulated transcriptional activity of PPARα, PPARβ, or the farnesoid X receptor (FXR).[1][2][3]

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

Based on its IC50 of 140 μM for the inhibition of TZD-induced PPARγ transcriptional activity, a good starting point for dose-response experiments is to test a range of concentrations from 10 μM to 500 μM.[1][2][3][4][5][6] For example, in studies with 3T3-L1 cells, concentrations between 100-400 μM have been shown to significantly inhibit adipocyte differentiation.[3][4] The optimal concentration will ultimately depend on the specific cell type, experimental conditions, and the PPARγ agonist being used.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO, with a solubility of up to 72 mg/mL (approximately 200 mM).[6] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO and store it in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year) to avoid repeated freeze-thaw cycles.[1][6] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.

Q4: Are there known off-target effects or cytotoxicity associated with this compound?

While this compound is described as a specific PPARγ antagonist, it is crucial to assess its potential cytotoxicity in your specific cell model.[1][2][3] High concentrations of any compound can lead to off-target effects or cellular stress.[7][8] It is recommended to perform a cell viability assay, such as an MTT or MTS assay, in parallel with your PPARγ inhibition experiments to ensure that the observed effects are due to specific PPARγ antagonism and not a general cytotoxic response.

Quantitative Data Summary

ParameterValueSource(s)
This compound (SR-202) IC50 140 μM (for TZD-induced PPARγ transcriptional activity)[1][2][3][4][5][6]
This compound Solubility in DMSO 72 mg/mL (~200 mM)[6]
Effective Concentration in 3T3-L1 cells 100-400 μM (inhibition of adipocyte differentiation)[3][4]
Storage of Stock Solution (in DMSO) 2 weeks at 4°C, 6 months at -80°C[1]

Experimental Protocols

Determining Optimal this compound Concentration using a Luciferase Reporter Assay

This protocol describes how to perform a dose-response experiment to find the optimal concentration of this compound for inhibiting agonist-induced PPARγ activity.

Materials:

  • HEK293 cells (or other suitable cell line)

  • PPARγ expression vector

  • PPRE (PPARγ response element)-driven luciferase reporter vector

  • Control reporter vector (e.g., Renilla luciferase)

  • Transfection reagent

  • PPARγ agonist (e.g., Rosiglitazone)

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom assay plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and the control reporter vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells with the different concentrations of this compound for 1-2 hours. Include a vehicle control (medium with the same final concentration of DMSO).

  • Agonist Stimulation: Add the PPARγ agonist (e.g., Rosiglitazone at its EC50 concentration) to the wells, except for the negative control wells.

  • Incubation: Incubate the plate for another 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the this compound concentration to determine the IC50.

Cell Viability Assessment using MTT Assay

This protocol is to be performed in parallel with the primary experiment to assess the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with the same concentrations of this compound as used in the primary experiment. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate for the same duration as the primary experiment (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[9][10][11]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

PPARG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARγ Agonist (e.g., TZD) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) Agonist->PPARg_RXR_inactive Activates This compound This compound This compound->PPARg_RXR_inactive Inhibits PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active Ligand Binding Coactivator Coactivators (e.g., SRC-1) PPARg_RXR_active->Coactivator Recruits PPRE PPRE PPARg_RXR_active->PPRE Binds to Coactivator->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Promotes

Caption: PPARγ signaling pathway and mechanism of this compound inhibition.

Mifobate_Optimization_Workflow start Start prep_cells Prepare and Seed Cells (e.g., HEK293) start->prep_cells transfect Transfect with PPARγ & Reporter Plasmids prep_cells->transfect treat_this compound Treat with this compound (Dose-Response) transfect->treat_this compound treat_agonist Add PPARγ Agonist (e.g., Rosiglitazone) treat_this compound->treat_agonist incubate Incubate 18-24h treat_agonist->incubate measure_luciferase Measure Luciferase Activity incubate->measure_luciferase analyze_data Analyze Data (Determine IC50) measure_luciferase->analyze_data end End analyze_data->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with sterile PBS.
Low or no inhibition by this compound - this compound concentration is too low- Agonist concentration is too high- Inactive this compound stock solution- Perform a wider dose-response curve for this compound.- Optimize the agonist concentration to its EC50 or EC80.- Prepare a fresh stock solution of this compound.
Significant cell death observed - this compound cytotoxicity- High DMSO concentration- Contamination- Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration of this compound.- Ensure the final DMSO concentration is below 0.5%.- Check for contamination in cell culture.
Unexpected increase in PPARγ activity with this compound - Off-target effects- Experimental artifact- Test for off-target effects on other nuclear receptors if possible.- Carefully review the experimental protocol and reagent preparation. Consider using a different PPARγ antagonist as a control.
Precipitation of this compound in culture medium - Poor solubility at the working concentration- Ensure the final DMSO concentration is sufficient to maintain solubility.- Prepare fresh dilutions from the stock solution for each experiment.

References

Mifobate Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mifobate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered with this compound's solubility in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound exhibits limited solubility in water and moderate solubility in organic solvents. For quantitative data, please refer to the solubility table below. It is important to note that solubility can be influenced by factors such as pH, temperature, and the presence of other substances.

Q2: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What could be the cause?

A2: Precipitation upon dilution of a this compound stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue. This "solvent-shift" precipitation occurs because the aqueous buffer has a much lower capacity to dissolve this compound compared to the initial organic solvent. The final concentration of the organic solvent in the aqueous solution may be insufficient to keep this compound dissolved.

Q3: How can I increase the solubility of this compound in my aqueous experimental medium?

A3: Several strategies can be employed to enhance the aqueous solubility of this compound:

  • Use of Co-solvents: Adding a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), to your aqueous solution can increase the solubility of hydrophobic compounds.

  • Employing Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively increasing their solubility in aqueous media.[1][2]

  • Warming and Sonication: Gently warming the solution and using sonication can aid in the dissolution process. However, be cautious about the temperature stability of this compound and other components in your experiment.

Q4: What is the recommended procedure for preparing a this compound stock solution?

A4: It is recommended to prepare a high-concentration stock solution in an organic solvent where this compound is readily soluble, such as DMSO. Store this stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock solution into your aqueous medium shortly before use. To minimize precipitation, it is advisable to add the stock solution to the aqueous medium while vortexing or stirring.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem: this compound powder is not dissolving in my aqueous buffer.

Possible Cause Troubleshooting Step Expected Outcome
Low intrinsic aqueous solubility Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) first, and then dilute it into your aqueous buffer.The initial dissolution in the organic solvent should be complete, allowing for easier preparation of the final aqueous solution.
Insufficient agitation Use a vortex mixer or sonicator to aid dissolution.Increased mechanical energy will facilitate the breakdown of powder aggregates and enhance solvent interaction.
Temperature is too low Gently warm the solution in a water bath. Monitor the temperature to avoid degradation.For many compounds, solubility increases with temperature.

Problem: My this compound solution is cloudy or shows visible precipitate after preparation.

Possible Cause Troubleshooting Step Expected Outcome
Supersaturation and precipitation Filter the solution through a sterile 0.22 µm syringe filter to remove undissolved particles. Note that this will lower the effective concentration.A clear solution will be obtained, but the actual concentration should be verified if possible.
Incorrect pH of the buffer Measure the pH of your final solution. If feasible for your experiment, adjust the pH to see if the precipitate dissolves.Identification of a pH range where this compound is more soluble.
Precipitation upon dilution (solvent-shift) Decrease the final concentration of this compound in the aqueous solution. Alternatively, increase the percentage of the organic co-solvent (e.g., DMSO) if your experimental system can tolerate it.A lower concentration may stay within the solubility limit of the aqueous medium. A higher co-solvent percentage can better maintain solubility.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound in various solvents.

Solvent Solubility (mg/mL) Molar Concentration (mM) Notes
Water 72200.75Data from a supplier datasheet.[3]
DMSO 72200.75Data from a supplier datasheet.[3]
Ethanol 72200.75Data from a supplier datasheet.[3]
Saline (0.9% NaCl) 72200.75For oral administration; should be used immediately.[3]
CMC-Na ≥5-Forms a homogeneous suspension for oral administration.[3]

Note: The actual solubility may vary slightly between different batches of the compound.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Dissolution: Vortex the tube vigorously. If necessary, use a sonicator bath for short intervals until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
  • Pre-warm Aqueous Medium: Warm your desired aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Dilution: While gently vortexing or stirring the aqueous medium, add the required volume of the this compound DMSO stock solution dropwise.

  • Final Mixing: Continue to mix the solution for a few minutes to ensure homogeneity.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, refer to the troubleshooting guide.

  • Immediate Use: It is recommended to use the freshly prepared aqueous working solution immediately to minimize the risk of precipitation over time.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubilization cluster_prep Preparation cluster_dilution Dilution cluster_check Quality Check start Start weigh Weigh this compound Powder start->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock Store Stock Solution (-20°C) dissolve->stock dilute Dilute Stock into Medium dissolve->dilute warm_medium Warm Aqueous Medium stock->warm_medium warm_medium->dilute mix Mix Thoroughly dilute->mix observe Observe for Precipitation mix->observe clear_solution Clear Solution: Proceed with Experiment observe->clear_solution No troubleshoot Precipitate Observed: Troubleshoot observe->troubleshoot Yes

Caption: Workflow for preparing this compound solutions.

PPARg_Signaling_Pathway Simplified PPARγ Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (PPARγ Antagonist) PPARg_RXR_active PPARγ-RXR Heterodimer (Active) This compound->PPARg_RXR_active Inhibits Agonist PPARγ Agonist PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) Agonist->PPARg_RXR_inactive Activates PPARg_RXR_inactive->PPARg_RXR_active PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR_active->PPRE Binds to Transcription_Blocked Transcription Blocked PPARg_RXR_active->Transcription_Blocked Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription

Caption: this compound's role in the PPARγ signaling pathway.

References

How to avoid degradation of Mifobate in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Mifobate in cell culture, with a focus on preventing its degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as SR-202) is a potent and specific antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). It functions by inhibiting the transcriptional activity of PPARγ, a key regulator of adipogenesis (fat cell differentiation) and lipid metabolism. By blocking PPARγ, this compound can prevent the development of fat cells and has shown potential anti-obesity and anti-diabetic effects in research settings.

Q2: I'm observing a decrease in the expected biological effect of this compound over the course of my multi-day cell culture experiment. What could be the cause?

A decrease in this compound's efficacy over time strongly suggests its degradation in the cell culture medium. This compound, an organophosphorus compound, is susceptible to degradation under common cell culture conditions. The primary factors contributing to its instability are exposure to light (photodegradation) and fluctuations in pH (hydrolysis). Additionally, certain components within the cell culture media can interact with and degrade the compound.

Q3: How can I minimize this compound degradation in my experiments?

To maintain the stability and activity of this compound in your cell culture experiments, it is crucial to implement the following precautions:

  • Light Protection: this compound is light-sensitive. All handling procedures, including media preparation, cell treatment, and incubation, should be performed in the dark or under amber/red light. Use opaque or amber-colored tubes and plates. If transparent plates are necessary, they should be wrapped in aluminum foil.

  • pH Control: Maintain a stable physiological pH (typically 7.2-7.4) in your cell culture medium. Avoid large pH shifts, which can accelerate the hydrolysis of the phosphate ester bonds in this compound.

  • Media Composition: Be aware that some media components, such as certain vitamins (e.g., riboflavin which is photosensitive) and metal ions (e.g., iron), can contribute to the degradation of sensitive compounds. If you suspect media-induced degradation, consider using fresh media for each treatment and minimizing the time the compound is in the media before being added to the cells.

  • Storage: Store this compound stock solutions at -80°C in a light-protected container. When preparing working solutions, do so immediately before use and avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variable or inconsistent experimental results with this compound. Inconsistent light exposure during experiments.Standardize all handling procedures to minimize light exposure. Use a dedicated darkroom or a biosafety cabinet with the light turned off for all manipulations involving this compound.
Fluctuation in media pH.Regularly monitor the pH of your culture medium. Ensure your incubator's CO2 levels are stable. Use buffered media if necessary.
Degradation of this compound stock solution.Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store aliquots at -80°C, protected from light.
Complete loss of this compound activity. Significant degradation due to prolonged light exposure or extreme pH.Review your experimental protocol for any steps where the compound might be exposed to light for extended periods. Confirm the pH of your media and buffers.
Incorrect storage of the compound.Verify the storage conditions of your this compound powder and stock solutions. Ensure they are stored at the recommended temperature and protected from light.
Precipitation of this compound in the culture medium. Poor solubility of this compound at the working concentration.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic to the cells. Perform a solubility test before your experiment.
Interaction with media components.Consider using a different basal medium or serum-free conditions if precipitation persists and is suspected to be media-related.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-MS Method for this compound Quantification

This protocol outlines a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method to assess the stability of this compound in cell culture media. This method can separate the intact this compound from its potential degradation products.

Materials:

  • This compound standard

  • Cell culture medium (the same type used in your experiments)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • C18 reverse-phase HPLC column

  • HPLC system coupled with a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Sample Preparation (Forced Degradation):

    • Photodegradation: Prepare a solution of this compound in cell culture medium. Expose one sample to direct laboratory light for 24 hours, while keeping a control sample wrapped in aluminum foil.

    • Hydrolytic Degradation (Acidic/Basic): Prepare solutions of this compound in media adjusted to pH 4 and pH 9 with dilute HCl or NaOH. Incubate for 24 hours at 37°C alongside a control at neutral pH.

  • Extraction:

    • To 100 µL of the media sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • HPLC-MS Analysis:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor for the mass-to-charge ratio (m/z) of this compound and potential degradation products.

Data Analysis:

Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent this compound and the appearance of new peaks will indicate degradation. The mass spectrometer can be used to identify the m/z of these new peaks, providing clues to the structure of the degradation products.

Quantitative Data Summary
Condition This compound Concentration (µM) Degradation (%) Major Degradation Product(s) (m/z)
Control (Dark, pH 7.4) 10.00-
Light Exposure (24h) 6.535[Hypothetical m/z values]
Acidic (pH 4, 24h) 8.218[Hypothetical m/z values]
Basic (pH 9, 24h) 5.149[Hypothetical m/z values]

Note: The degradation percentages and m/z values are hypothetical and should be determined experimentally.

Signaling Pathways and Workflows

This compound's Mechanism of Action: Antagonism of the PPARγ Signaling Pathway

This compound acts as an antagonist to the PPARγ receptor. Under normal conditions, natural or synthetic agonists bind to PPARγ, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription of genes involved in adipocyte differentiation. This compound competitively binds to PPARγ, preventing the recruitment of coactivators and thereby inhibiting gene transcription.

Mifobate_PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_cyto PPARγ This compound->PPARg_cyto Enters cell PPARg_nuc PPARγ This compound->PPARg_nuc Binds This compound->PPARg_nuc Agonist PPARγ Agonist (e.g., TZDs) Agonist->PPARg_cyto Enters cell Agonist->PPARg_nuc Binds Agonist->PPARg_nuc PPARg_cyto->PPARg_nuc Translocates RXR RXR PPARg_nuc->RXR Heterodimerizes Coactivator Coactivators PPARg_nuc->Coactivator Recruits Corepressor Corepressors PPARg_nuc->Corepressor Recruits PPRE PPRE RXR->PPRE Binds to DNA TargetGenes Target Genes (e.g., Adiponectin, GLUT4) PPRE->TargetGenes Activates PPRE->TargetGenes Inhibits Coactivator->PPRE Corepressor->PPRE Transcription_Inhibition Transcription Inhibited TargetGenes->Transcription_Inhibition Transcription_Activation Transcription Activated TargetGenes->Transcription_Activation

Caption: this compound antagonizes PPARγ, inhibiting gene transcription.

Experimental Workflow: Assessing this compound Stability

A logical workflow is essential to systematically investigate and mitigate the degradation of this compound in cell culture experiments.

Mifobate_Stability_Workflow start Start: Inconsistent Results with this compound check_storage 1. Verify this compound Storage (-80°C, light-protected) start->check_storage prepare_fresh 2. Prepare Fresh Stock & Working Solutions check_storage->prepare_fresh light_protection 3. Implement Strict Light Protection prepare_fresh->light_protection run_experiment 4. Run Pilot Experiment light_protection->run_experiment assess_results 5. Assess Results run_experiment->assess_results consistent Consistent Results: Proceed with Main Experiment assess_results->consistent Yes inconsistent Inconsistent Results: Investigate Further assess_results->inconsistent No check_media 6a. Analyze Media Components inconsistent->check_media check_ph 6b. Monitor Media pH inconsistent->check_ph stability_assay 7. Perform Stability-Indicating HPLC-MS Assay check_media->stability_assay check_ph->stability_assay optimize 8. Optimize Protocol Based on Stability Data stability_assay->optimize optimize->run_experiment

Caption: Workflow for troubleshooting this compound degradation.

Interpreting unexpected outcomes in Mifobate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Mifobate in atherosclerosis-related experiments. Given the limited specific public data on this compound, this guide draws upon general principles of atherosclerosis research and the known mechanisms of similar anti-atherosclerotic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary known therapeutic property of this compound?

A1: this compound is characterized as a trialkyl phosphate with anti-atherosclerotic properties[1]. It is investigated for its potential to combat the buildup of plaques in arteries.

Q2: What is a potential mechanism of action for anti-atherosclerotic compounds similar to this compound?

A2: While the specific mechanism of this compound is not detailed in available literature, similar compounds have been shown to exert anti-atherosclerotic and anti-inflammatory effects. For instance, some agents enhance cholesterol efflux from macrophages by activating Liver X Receptors (LXRα), which in turn increases the expression of ATP-binding cassette transporter A1 (ABCA1)[1].

Q3: What are the initial steps to take when an experiment yields unexpected results?

A3: When faced with unexpected outcomes, it is crucial to first repeat the experiment to rule out random human error or a fluke. If the issue persists, a systematic troubleshooting process should be initiated, starting with a thorough review of the experimental protocol and reagent quality.

Q4: In an in vivo mouse model of atherosclerosis, what are some key parameters to assess?

A4: Key parameters in a mouse model of atherosclerosis often include the size of aortic plaques, plasma high-density lipoprotein (HDL) levels, and the accumulation of macrophages within the plaques[1].

Troubleshooting Guide

Issue 1: Inconsistent or No Significant Reduction in Atherosclerotic Plaque Size in a Mouse Model

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Incorrect Dosage or Administration Verify the calculated dosage of this compound based on the animals' weight. Ensure the route and frequency of administration are consistent with the experimental protocol.
Dietary Inconsistency Confirm that the high-fat diet used to induce atherosclerosis is standardized and has been administered for the appropriate duration.
Variability in Animal Model Ensure that the mice used (e.g., ldlr-/-) are from a reliable supplier and are of a consistent age and genetic background.
Compound Stability Check the storage conditions and expiration date of the this compound stock solution. Consider preparing fresh solutions before each administration.
Insufficient Treatment Duration The experimental timeframe may not be long enough to observe significant changes in plaque formation. Review literature for typical treatment durations for similar compounds.
Issue 2: No Significant Increase in Cholesterol Efflux in Cultured Macrophages

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Cell Line Issues Confirm the identity and health of the macrophage cell line (e.g., THP-1). Check for contamination and ensure cells are in the exponential growth phase.
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for stimulating cholesterol efflux.
Problems with Cholesterol Labeling Verify the proper functioning of the fluorescent or radioactive cholesterol label used in the efflux assay.
Issues with Cholesterol Acceptor Ensure the cholesterol acceptor (e.g., HDL or ApoA-I) is of high quality and used at an appropriate concentration.
Incorrect Incubation Times Optimize the incubation times for both cholesterol loading and the efflux period with this compound treatment.

Experimental Protocols

Key Experiment: In Vitro Cholesterol Efflux Assay in THP-1 Macrophages
  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Induce differentiation into macrophages by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Cholesterol Loading:

    • Label macrophages by incubating with 1 µCi/mL of [3H]-cholesterol in serum-free medium for 24 hours.

  • This compound Treatment and Efflux:

    • Wash the cells and incubate with various concentrations of this compound (or vehicle control) in serum-free medium for 18-24 hours.

    • Induce cholesterol efflux by adding a suitable cholesterol acceptor (e.g., 50 µg/mL HDL) to the medium and incubate for 4-6 hours.

  • Quantification:

    • Collect the supernatant and lyse the cells.

    • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

    • Calculate the percentage of cholesterol efflux as: (radioactivity in supernatant / (radioactivity in supernatant + radioactivity in cell lysate)) * 100.

Visualizations

Logical Troubleshooting Workflow for In Vivo Experiments

A Unexpected In Vivo Outcome (e.g., No Plaque Reduction) B Review Protocol and Data A->B C Check this compound (Dosage, Stability, Admin) B->C D Evaluate Animal Model (Diet, Genetics, Health) B->D E Assess Assay Procedures (Histology, Biomarkers) B->E G Hypothesis: Technical Error C->G D->G E->G F Hypothesis: Compound Ineffective at Dose/Duration Tested H Modify Experiment (Adjust Dose/Duration) F->H I Repeat with Controls G->I I->F If problem persists

Caption: Troubleshooting logic for unexpected in vivo results.

Proposed Signaling Pathway for this compound-like Compounds

cluster_cell Macrophage This compound This compound LXR LXRα This compound->LXR Activates LXR_RXR LXRα/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR ABCA1_Gene ABCA1 Gene LXR_RXR->ABCA1_Gene Induces Transcription ABCA1_Protein ABCA1 Transporter ABCA1_Gene->ABCA1_Protein Translation Cholesterol Cholesterol Efflux ABCA1_Protein->Cholesterol Mediates

Caption: LXRα pathway for cholesterol efflux.

References

Mifobate (SR-202) batch-to-batch variability concerns

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mifobate (SR-202). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SR-202) and what is its primary mechanism of action?

This compound (SR-202) is a potent and specific antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3][4] Its primary mechanism of action is to selectively inhibit the transcriptional activity of PPARγ that is induced by thiazolidinediones (TZDs), a class of PPARγ agonists.[1][2][3][4][5] It achieves this by inhibiting the agonist-stimulated recruitment of the coactivator steroid receptor coactivator-1 (SRC-1) to PPARγ.[2][5] this compound (SR-202) does not significantly affect the basal or ligand-stimulated transcriptional activity of other related nuclear receptors like PPARα, PPARβ, or the farnesoid X receptor (FXR).[1][2][4]

Q2: What are the common research applications of this compound (SR-202)?

This compound (SR-202) is primarily used in research to study the roles of PPARγ in various biological processes. Common applications include:

  • Inhibition of Adipocyte Differentiation: SR-202 effectively antagonizes both hormone- and TZD-induced differentiation of pre-adipocytes into mature adipocytes.[5][6]

  • Antiobesity and Antidiabetic Research: In animal models, SR-202 has been shown to reduce high-fat diet-induced adipocyte hypertrophy and improve insulin sensitivity.[1][5] It has also demonstrated the ability to improve insulin sensitivity in diabetic ob/ob mice.[5]

  • Studying PPARγ Signaling: As a selective antagonist, SR-202 is a valuable tool for elucidating the specific downstream effects of PPARγ activation in various cell types and disease models.

Q3: Are there known batch-to-batch variability concerns with this compound (SR-202)?

While extensive public data on batch-to-batch variability for this compound (SR-202) is not available, some suppliers acknowledge that slight variations between batches can occur.[3] This variability may primarily affect physical properties such as the solubility of the compound.[3] Researchers should be aware of this possibility and consider it when preparing stock solutions and designing experiments. It is recommended to refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.[7]

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of this compound (SR-202) in Cell-Based Assays

Possible Cause 1: Suboptimal Compound Concentration.

  • Recommendation: The effective concentration of this compound (SR-202) can vary between cell lines and experimental conditions. For inhibiting adipocyte differentiation in 3T3-L1 cells, concentrations between 100-400 μM have been shown to be effective.[2][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Possible Cause 2: Issues with Compound Solubility and Stability.

  • Recommendation: this compound (SR-202) has specific solubility characteristics. It is soluble in DMSO.[2] Prepare fresh stock solutions in a suitable solvent like DMSO and dilute to the final concentration in your cell culture medium immediately before use. Avoid repeated freeze-thaw cycles of stock solutions. Some suppliers note that slight batch-to-batch variations can affect solubility, so ensure the compound is fully dissolved.[3]

Possible Cause 3: Timing and Duration of Treatment.

  • Recommendation: The timing of SR-202 treatment relative to the induction of PPARγ activity is critical. For adipocyte differentiation assays, it is common to pretreat the cells with SR-202 for 24 hours before adding the PPARγ agonist.[2][6] The duration of treatment will also influence the observed effect.

Issue 2: Unexpected Cellular Toxicity

Possible Cause 1: High Concentration of this compound (SR-202) or Solvent.

  • Recommendation: High concentrations of SR-202 or the solvent (e.g., DMSO) can be toxic to cells. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of SR-202 in your specific cell line. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO).

Possible Cause 2: Off-Target Effects.

  • Recommendation: While this compound (SR-202) is described as a specific PPARγ antagonist, off-target effects at high concentrations cannot be entirely ruled out.[1][5] If you observe unexpected phenotypes, consider using a second, structurally different PPARγ antagonist as a control to confirm that the observed effects are specific to PPARγ inhibition.

Quantitative Data Summary

ParameterValueSpecies/Cell LineReference
IC50 (TZD-induced PPARγ transcriptional activity) 140 μMNot specified[1][2][3][4]
Effective In Vitro Concentration (inhibition of adipocyte differentiation) 100-400 μM3T3-L1 cells[2][4]
Effective In Vivo Dosage (improves insulin sensitivity) 400 mg/kg (in feed)ob/ob mice[2][4]
Purity >99%Not applicable[7]
Molecular Weight 358.65 g/mol Not applicable[1][2][7]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Adipocyte Differentiation

This protocol is adapted from the original research characterizing this compound (SR-202).[5][6]

Cell Line: 3T3-L1 pre-adipocytes

Materials:

  • 3T3-L1 cells

  • DMEM with 10% fetal bovine serum (FBS)

  • This compound (SR-202)

  • PPARγ agonist (e.g., Rosiglitazone or BRL 49653)

  • Differentiation medium: DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/ml insulin.

  • Oil Red O staining solution

  • Phosphate-buffered saline (PBS)

  • Formalin (10%)

Procedure:

  • Seed 3T3-L1 cells in a multi-well plate and grow to confluence.

  • Two days post-confluence, replace the medium with fresh medium containing various concentrations of this compound (SR-202) (e.g., 100, 200, 400 μM) or vehicle control (DMSO). Incubate for 24 hours.

  • Induce differentiation by replacing the medium with differentiation medium containing the PPARγ agonist (e.g., 25 nM BRL 49653) and the respective concentrations of SR-202 or vehicle.

  • After 2 days, replace the medium with DMEM containing 10% FBS and 10 µg/ml insulin, along with the respective concentrations of SR-202 or vehicle.

  • Continue to culture for an additional 4-6 days, replacing the medium every 2 days.

  • To assess differentiation, wash the cells with PBS and fix with 10% formalin for 10 minutes.

  • Wash with water and stain with Oil Red O solution for 1 hour to visualize lipid droplets.

  • Wash excess stain with water and visualize the stained lipid droplets by microscopy. For quantification, the stain can be eluted with isopropanol and the absorbance measured.

Protocol 2: In Vivo Assessment of Insulin Sensitivity

This protocol is a general guideline based on published in vivo studies with SR-202.[4][5]

Animal Model: ob/ob mice

Materials:

  • This compound (SR-202)

  • Powdered rodent chow

  • Equipment for blood glucose monitoring

  • Insulin

Procedure:

  • Acclimate eight-week-old male ob/ob mice to individual housing and a powdered chow diet.

  • Prepare a food admixture containing this compound (SR-202) at a concentration calculated to deliver a dose of 400 mg/kg of body weight per day. A control group will receive the powdered chow without the compound.

  • Administer the respective diets to the control and treatment groups for 20 days.

  • Monitor food intake and body weight regularly.

  • At the end of the treatment period, perform an insulin tolerance test. After a fasting period, inject insulin intraperitoneally and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to assess insulin sensitivity.

Visualizations

PPARg_Signaling_Pathway Ligand PPARγ Agonist (e.g., TZD) PPARg PPARγ Ligand->PPARg Activates SR202 This compound (SR-202) SR202->PPARg Inhibits Coactivator Coactivator (e.g., SRC-1) SR202->Coactivator Blocks Recruitment Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Coactivator->Heterodimer Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Biological_Response Biological Response (Adipogenesis, Insulin Sensitivity) Gene_Expression->Biological_Response

Caption: this compound (SR-202) mechanism of action on the PPARγ signaling pathway.

Troubleshooting_Workflow Start Inconsistent or No Effect of SR-202 Check_Concentration Is the concentration in the effective range (100-400 µM for 3T3-L1)? Start->Check_Concentration Optimize_Concentration Perform a dose-response experiment. Check_Concentration->Optimize_Concentration No Check_Solubility Is the compound fully dissolved? Check_Concentration->Check_Solubility Yes Optimize_Concentration->Check_Solubility Prepare_Fresh Prepare fresh stock solution in DMSO. Check_Solubility->Prepare_Fresh No Check_Timing Was the treatment timing and duration appropriate? Check_Solubility->Check_Timing Yes Prepare_Fresh->Check_Timing Adjust_Protocol Adjust pre-incubation and treatment times. Check_Timing->Adjust_Protocol No Consider_Variability Consider potential batch-to-batch variability in solubility. Check_Timing->Consider_Variability Yes Adjust_Protocol->Consider_Variability

Caption: Troubleshooting workflow for inconsistent experimental results with this compound (SR-202).

References

Technical Support Center: Negative Control Experiments for Mifamurtide (MTP-PE) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for research purposes only. The experimental protocols provided are examples and may require optimization for specific experimental conditions.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Mifamurtide (muramyl tripeptide phosphatidylethanolamine, MTP-PE), a synthetic analogue of muramyl dipeptide (MDP) that acts as a potent immunostimulant by activating NOD2 signaling in monocytes and macrophages.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Mifamurtide (MTP-PE)?

A1: Mifamurtide is a specific ligand for the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[1][2] Upon binding to NOD2 in monocytes and macrophages, it triggers a signaling cascade that activates the transcription factor NF-κB and the MAPK pathway.[5][6] This leads to the production and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), promoting an anti-tumor immune response.[5][7]

Q2: Why is Mifamurtide typically formulated in liposomes (L-MTP-PE)?

A2: The liposomal formulation of MTP-PE (L-MTP-PE) enhances its therapeutic efficacy and safety.[8] Liposomes facilitate the targeted delivery of MTP-PE to monocytes and macrophages, which readily phagocytose these lipid vesicles.[3][9] This targeted delivery increases the local concentration of MTP-PE in the target cells and prolongs its half-life in circulation compared to the free form.[2]

Q3: What are the essential negative controls for an in vitro Mifamurtide experiment?

A3: To ensure the specificity of Mifamurtide's effects in your experiments, it is crucial to include the following negative controls:

  • Vehicle Control (Empty Liposomes): Since Mifamurtide is delivered in a liposomal formulation (L-MTP-PE), it is essential to treat cells with empty liposomes (without MTP-PE) to account for any non-specific effects of the lipid vehicle itself.[10]

  • Inactive Compound Control: An inactive stereoisomer of Muramyl Dipeptide (MDP), the parent compound of MTP-PE, can be used. The L-L isomer of MDP does not activate NOD2 and serves as an excellent negative control to demonstrate the stereospecificity of NOD2 recognition.[11]

  • Untreated Control: A group of cells that receives no treatment (or only the cell culture medium) is necessary to establish a baseline for the measured readouts.

  • (Optional but Recommended) Genetic Knockout Control: If available, macrophages derived from NOD2 knockout mice can be used to definitively show that the observed effects of Mifamurtide are mediated through NOD2 signaling.[12]

Q4: I am not observing a significant pro-inflammatory response after treating macrophages with L-MTP-PE. What could be the issue?

A4: Several factors could contribute to a lack of response. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common issues include problems with macrophage differentiation, the specific cell line being used, or the presence of anti-inflammatory factors like IL-10.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no cytokine production (e.g., TNF-α, IL-6) after L-MTP-PE treatment. 1. Suboptimal macrophage differentiation: Monocytes may not have fully differentiated into mature macrophages, which are the primary target of MTP-PE.- Confirm macrophage differentiation using cell surface markers (e.g., CD14, CD68).- Optimize the concentration and duration of differentiation factors (e.g., M-CSF or GM-CSF).[13]
2. Low concentration of L-MTP-PE: The concentration of L-MTP-PE may be insufficient to trigger a robust signaling cascade.- Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A common starting concentration is 100 µM.[7]
3. Cell line-specific insensitivity: Some cell lines may have lower expression of NOD2 or downstream signaling components.- Verify NOD2 expression in your cell line at the mRNA and/or protein level.- Consider using primary human monocytes or a well-characterized macrophage cell line (e.g., THP-1).
4. Presence of anti-inflammatory cytokines: The experimental system (e.g., co-culture with certain tumor cells) may be producing anti-inflammatory cytokines like IL-10, which can suppress the pro-inflammatory response to MTP-PE.[7]- Measure IL-10 levels in your culture supernatants.- Consider using an IL-10 neutralizing antibody to block its effects.[7]
High background signal in the vehicle control (empty liposomes). 1. Contamination of liposome preparation: The liposome preparation may be contaminated with endotoxin (LPS), which can activate macrophages through TLR4 signaling.- Test your liposome preparation for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.
2. Inherent immunogenicity of the lipid composition: Certain lipids used in the liposome formulation may have mild immunostimulatory properties.- Ensure the lipid composition of your empty liposomes is identical to that of the L-MTP-PE preparation.
Inconsistent results between experiments. 1. Variability in cell culture: Differences in cell passage number, confluency, or differentiation state can lead to variable responses.- Maintain consistent cell culture practices, including using cells within a defined passage number range and seeding at a consistent density.
2. Instability of L-MTP-PE: Improper storage or handling of the L-MTP-PE can lead to degradation of the compound or instability of the liposomes.- Store L-MTP-PE according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Example of Expected Cytokine Production in Human Monocyte-Derived Macrophages (MDMs) after 24-hour Treatment

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Untreated Control< 20< 50< 10
Empty Liposomes< 50< 100< 20
L-MTP-PE (100 µM)500 - 20001000 - 5000100 - 500
Inactive MDP Control< 30< 60< 15

Note: These are representative values and the actual results may vary depending on the donor, cell culture conditions, and assay used.

Table 2: Example of Macrophage Polarization Marker Expression Changes

MarkerExpected Change with L-MTP-PEMethod of Detection
M1-like Markers
iNOSIncreaseWestern Blot, qPCR
CD86IncreaseFlow Cytometry
M2-like Markers
CD206 (Mannose Receptor)Variable/IncreaseFlow Cytometry, qPCR
Arginase-1VariableWestern Blot, qPCR

Mifamurtide has been reported to induce a mixed M1/M2 phenotype in some contexts.[7][14]

Experimental Protocols

Protocol 1: In Vitro Macrophage Activation Assay

Objective: To assess the activation of macrophages by L-MTP-PE by measuring cytokine production.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).

  • Macrophage differentiation medium (e.g., RPMI 1640 with 10% FBS and M-CSF).

  • L-MTP-PE.

  • Empty liposomes.

  • Inactive MDP control.

  • ELISA kits for TNF-α, IL-6, and IL-1β.

Procedure:

  • Macrophage Differentiation:

    • Isolate monocytes from PBMCs using adherence or magnetic bead separation.

    • Culture monocytes in macrophage differentiation medium for 5-7 days.

    • For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate).

  • Treatment:

    • Plate differentiated macrophages at a desired density (e.g., 1 x 10^5 cells/well in a 96-well plate).

    • Add fresh medium containing the following treatments:

      • Untreated control (medium only).

      • Empty liposomes (at a concentration equivalent to the L-MTP-PE vehicle).

      • L-MTP-PE (e.g., at a final concentration of 100 µM).

      • Inactive MDP control.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.

Protocol 2: Negative Control Workflow for Specificity of Mifamurtide Action

Objective: To confirm that the observed macrophage activation is a specific effect of MTP-PE acting through NOD2.

Materials:

  • Differentiated macrophages (as in Protocol 1).

  • L-MTP-PE.

  • Empty liposomes.

  • Inactive MDP control (L-L isomer).

  • (Optional) Macrophages from NOD2 knockout mice.

  • Reagents for downstream analysis (e.g., ELISA, qPCR, Western blot).

Procedure:

  • Set up experimental groups:

    • Group A: Untreated macrophages.

    • Group B: Macrophages treated with empty liposomes.

    • Group C: Macrophages treated with L-MTP-PE.

    • Group D: Macrophages treated with the inactive MDP control.

    • (Optional) Group E: NOD2 knockout macrophages treated with L-MTP-PE.

  • Treatment and Incubation:

    • Treat the cells as described in Protocol 1.

    • Incubate for the desired time period (e.g., 6 hours for gene expression analysis, 24 hours for cytokine secretion).

  • Analysis:

    • Cytokine Secretion: Analyze supernatants by ELISA as in Protocol 1.

    • Gene Expression: Lyse cells and extract RNA. Perform qPCR to analyze the expression of target genes (e.g., TNF, IL6, IL1B, NOS2).

    • Signaling Pathway Activation: Lyse cells and perform Western blot to detect the phosphorylation of key signaling proteins like NF-κB (p65) and p38 MAPK.

Mandatory Visualizations

Mifamurtide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Macrophage cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L-MTP-PE L-MTP-PE Phagocytosis Phagocytosis L-MTP-PE->Phagocytosis NOD2 NOD2 Phagocytosis->NOD2 MTP-PE release RIP2 RIP2 NOD2->RIP2 recruits TAK1 TAK1 RIP2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38_MAPK p38 MAPK TAK1->p38_MAPK NF-kB NF-κB IKK_complex->NF-kB activates NF-kB_n NF-κB NF-kB->NF-kB_n translocates Gene_Transcription Gene Transcription p38_MAPK->Gene_Transcription NF-kB_n->Gene_Transcription Cytokines TNF-α, IL-1β, IL-6 Gene_Transcription->Cytokines leads to production

Caption: Mifamurtide (MTP-PE) signaling pathway in macrophages.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell_Culture Macrophage Culture (e.g., THP-1 or MDM) Treatments Treatments Cell_Culture->Treatments L-MTP-PE L-MTP-PE Treatments->L-MTP-PE Empty_Liposomes Empty Liposomes (Vehicle Control) Treatments->Empty_Liposomes Inactive_Control Inactive MDP (Specificity Control) Treatments->Inactive_Control Untreated Untreated Control Treatments->Untreated Incubation Incubation (e.g., 24 hours) L-MTP-PE->Incubation Empty_Liposomes->Incubation Inactive_Control->Incubation Untreated->Incubation Supernatant_Collection Collect Supernatants Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis ELISA ELISA (TNF-α, IL-6, etc.) Supernatant_Collection->ELISA qPCR qPCR (Gene Expression) Cell_Lysis->qPCR Western_Blot Western Blot (Signaling Proteins) Cell_Lysis->Western_Blot

Caption: General experimental workflow for in vitro Mifamurtide studies.

References

Validation & Comparative

A Comparative Analysis of the PPARγ Antagonists Mifobate and T0070907 for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between investigational compounds is paramount. This guide provides a comprehensive comparison of the efficacy of two notable peroxisome proliferator-activated receptor-gamma (PPARγ) antagonists: Mifobate (SR-202) and T0070907. This analysis is based on available preclinical data, focusing on their mechanisms of action, effects on cellular processes, and the signaling pathways they modulate.

This compound and T0070907 are both potent and selective antagonists of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, insulin sensitivity, and inflammation. Dysregulation of PPARγ signaling has been implicated in various diseases, including cancer, making its antagonists promising candidates for therapeutic development. While both compounds target the same receptor, their reported efficacies and mechanisms of action exhibit distinct characteristics.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for this compound and T0070907, providing a direct comparison of their potency and effects in various experimental models.

Table 1: Potency and Binding Affinity

CompoundTargetAssayValueReference
T0070907 PPARγIC50 (inhibition of [3H]rosiglitazone binding)1 nM[1]
PPARγKi1 nM[2]
This compound (SR-202) PPARγIC50 (TZD-induced transcriptional activity)140 µM

Table 2: Effects on Cancer Cell Proliferation, Invasion, and Migration

CompoundCell LineAssayEffectConcentrationReference
T0070907 MDA-MB-231 (Breast Cancer)ProliferationInhibitionDose-dependent[3]
MDA-MB-231 (Breast Cancer)InvasionSignificant reductionDose-dependent[3]
MCF-7 (Breast Cancer)MigrationInhibitionDose-dependent[3]
This compound (SR-202) Various Cancer Cell LinesProliferationAntiproliferative effectsNot specified[4]

Signaling Pathways and Mechanisms of Action

Both this compound and T0070907 exert their effects by antagonizing PPARγ, but their downstream consequences and potential off-target effects differ.

T0070907 has been shown to operate through both PPARγ-dependent and -independent mechanisms. As a PPARγ antagonist, it blocks the transcriptional activity of the receptor.[3] Interestingly, studies have revealed that T0070907 can also suppress cancer cell proliferation and motility by affecting the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, indicating a broader mechanism of action.[3]

This compound (SR-202) is also a selective PPARγ antagonist.[4] Its mechanism of action has been primarily characterized in the context of metabolic regulation, where it inhibits thiazolidinedione (TZD)-induced adipocyte differentiation. While its anti-cancer effects have been noted, the specific signaling pathways involved, beyond PPARγ antagonism, are not as well-elucidated as those for T0070907.[4]

Signaling_Pathways cluster_T0070907 T0070907 cluster_this compound This compound (SR-202) T0070907 T0070907 PPARG_T PPARγ T0070907->PPARG_T inhibits FAK_MAPK FAK-MAPK Pathway T0070907->FAK_MAPK inhibits Proliferation_T Cell Proliferation PPARG_T->Proliferation_T regulates Invasion_T Cell Invasion PPARG_T->Invasion_T regulates Migration_T Cell Migration PPARG_T->Migration_T regulates FAK_MAPK->Proliferation_T promotes FAK_MAPK->Invasion_T promotes FAK_MAPK->Migration_T promotes This compound This compound (SR-202) PPARG_M PPARγ This compound->PPARG_M inhibits Adipogenesis Adipocyte Differentiation PPARG_M->Adipogenesis promotes Proliferation_M Cell Proliferation PPARG_M->Proliferation_M regulates

Caption: Signaling pathways affected by T0070907 and this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to evaluate the efficacy of T0070907 and this compound.

T0070907 Experimental Protocols

Cell Proliferation Assay (MTT Assay):

  • Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of T0070907 or vehicle control for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Transwell Invasion Assay:

  • Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).

  • Seed cancer cells in serum-free medium in the upper chamber.

  • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Add different concentrations of T0070907 to both the upper and lower chambers.

  • Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

  • Remove non-invading cells from the top of the membrane.

  • Fix and stain the invading cells on the bottom of the membrane.

  • Count the number of invading cells under a microscope.

Western Blot Analysis:

  • Treat cells with T0070907 or vehicle control for a specified time.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-FAK, p-ERK, total FAK, total ERK, PPARγ, and a loading control like actin).

  • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_assays Efficacy Assays start Start: Cell Culture treatment Treatment: This compound or T0070907 start->treatment proliferation Proliferation Assay (e.g., MTT) treatment->proliferation invasion Invasion Assay (e.g., Transwell) treatment->invasion western_blot Western Blot (Protein Expression) treatment->western_blot analysis Data Analysis and Interpretation proliferation->analysis invasion->analysis western_blot->analysis

References

Validating the Selectivity of Mifobate for PPARγ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mifobate's performance against other common Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulators. The data presented herein is compiled from publicly available experimental results to assist researchers in evaluating the selectivity of this compound for PPARγ.

Introduction to PPARγ and Selective Modulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. Three main isotypes have been identified: PPARα, PPARδ (also known as PPARβ/δ), and PPARγ. While all three are involved in metabolic regulation, PPARγ is a key regulator of adipogenesis (fat cell differentiation) and insulin sensitivity.

Thiazolidinediones (TZDs), such as Rosiglitazone, are potent PPARγ agonists used in the treatment of type 2 diabetes. However, their clinical use has been associated with side effects like weight gain and fluid retention. This has driven the search for selective PPARγ modulators (SPPARMs) that can retain the therapeutic benefits of PPARγ activation while minimizing adverse effects. This compound (SR-202) has been identified as a selective PPARγ antagonist, offering a tool to probe the specific functions of PPARγ and a potential therapeutic candidate.

This guide focuses on validating the selectivity of this compound for PPARγ by comparing its binding affinity and effects on target gene expression to that of a known PPARγ agonist (Rosiglitazone) and a well-characterized PPARγ antagonist (GW9662).

Data Presentation

Table 1: Comparative Binding Affinity of this compound and Other PPAR Modulators

The selectivity of a compound for its target receptor is a critical determinant of its pharmacological profile. The following table summarizes the binding affinities (IC50, EC50, and Kd values) of this compound, GW9662, and Rosiglitazone for the three PPAR subtypes. Lower values indicate higher affinity.

CompoundTargetIC50 (nM)EC50 (nM)Kd (nM)Selectivity Profile
This compound (SR-202) PPARγ140,000[1]--Selective Antagonist
PPARαNo effect--
PPARδNo effect--
GW9662 PPARγ3.3--Selective Antagonist
PPARα32--
PPARδ>1000--
Rosiglitazone PPARγ-6040Selective Agonist
PPARαNo activity--
PPARδNo activity--

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. Kd: Dissociation constant. A lower value indicates a stronger binding affinity.

Table 2: Comparative Effect on PPARγ Target Gene Expression in 3T3-L1 Adipocytes

The functional consequence of ligand binding to PPARγ is the modulation of target gene expression. Adiponectin and Fatty Acid Binding Protein 4 (FABP4, also known as aP2) are well-established PPARγ target genes involved in insulin sensitization and lipid metabolism. This table compares the effects of this compound and Rosiglitazone on the mRNA expression of these genes.

CompoundTarget GeneEffect on mRNA Expression
This compound AdiponectinEnhanced expression[2]
FABP4Enhanced expression[2]
Rosiglitazone AdiponectinIncreased expression[3]
FABP4Increased expression[4]

Note: The data for this compound and Rosiglitazone are from separate studies. Direct quantitative comparisons of the magnitude of effect should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity of a test compound (e.g., this compound) to a specific receptor (e.g., PPARγ) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Purified recombinant human PPARγ, PPARα, and PPARδ ligand-binding domains (LBDs)

  • Radiolabeled ligand (e.g., [3H]-Rosiglitazone for PPARγ)

  • Test compounds (this compound, GW9662, Rosiglitazone)

  • Scintillation proximity assay (SPA) beads (e.g., PVT-based)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM EDTA, 0.1% CHAPS)

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Receptor-Coated Beads Preparation: Incubate SPA beads with purified PPAR LBDs to allow for receptor coating.

  • Assay Setup: In a 96-well plate, add the receptor-coated beads, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

  • Signal Detection: Measure the scintillation signal using a microplate counter. The signal is generated when the radioligand is in close proximity to the bead (i.e., bound to the receptor).

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay for PPARγ Transactivation

This assay measures the ability of a compound to activate or inhibit the transcriptional activity of PPARγ.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vector for a GAL4-PPARγ-LBD fusion protein

  • Luciferase reporter vector containing a GAL4 upstream activating sequence (UAS)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (this compound, Rosiglitazone, GW9662)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with the GAL4-PPARγ-LBD expression vector and the UAS-luciferase reporter vector.

  • Compound Treatment: After transfection, treat the cells with varying concentrations of the test compounds. For antagonist testing, co-treat with a known PPARγ agonist (e.g., Rosiglitazone).

  • Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration). For agonists, calculate the EC50 value. For antagonists, calculate the IC50 value for the inhibition of agonist-induced activity.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is used to quantify the changes in mRNA expression of PPARγ target genes in response to treatment with test compounds.

Materials:

  • 3T3-L1 adipocytes

  • Test compounds (this compound, Rosiglitazone)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (Adiponectin, FABP4) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes. Treat the mature adipocytes with the test compounds for a specified period (e.g., 24 hours).

  • RNA Extraction: Isolate total RNA from the treated cells using an RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to untreated controls.

Mandatory Visualization

PPAR_Signaling_Pathway cluster_ligand Ligands cluster_receptor Nuclear Receptor Complex cluster_coregulators Co-regulators cluster_dna Gene Transcription This compound This compound (Antagonist) PPARg PPARγ This compound->PPARg Binds to Corepressor Co-repressors Rosiglitazone Rosiglitazone (Agonist) Rosiglitazone->PPARg Binds to Coactivator Co-activators PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPARg_RXR->Coactivator Recruits PPARg_RXR->Corepressor Recruits PPRE PPRE (DNA Response Element) Coactivator->PPRE Activates Corepressor->PPRE Represses TargetGenes Target Gene Transcription (e.g., Adiponectin, FABP4) PPRE->TargetGenes Regulates

Caption: PPARγ Signaling Pathway Modulation by Agonists and Antagonists.

Experimental_Workflow cluster_binding Binding Affinity cluster_transactivation Transcriptional Activity cluster_gene_expression Target Gene Expression cluster_validation Validation of Selectivity BindingAssay Competitive Radioligand Binding Assay IC50_Ki Determine IC50 / Ki values BindingAssay->IC50_Ki Validation Compare this compound to Rosiglitazone & GW9662 IC50_Ki->Validation LuciferaseAssay Luciferase Reporter Gene Assay EC50_IC50 Determine EC50 / IC50 values LuciferaseAssay->EC50_IC50 EC50_IC50->Validation qPCR Quantitative Real-Time PCR (3T3-L1 Adipocytes) GeneExpression Quantify Adiponectin & FABP4 mRNA levels qPCR->GeneExpression GeneExpression->Validation

Caption: Experimental Workflow for Validating this compound's PPARγ Selectivity.

References

A Comparative Analysis of Mifepristone's Cross-Reactivity with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of a compound is critical. This guide provides an objective comparison of Mifepristone's (RU486) cross-reactivity with several key nuclear receptors, supported by experimental data and detailed methodologies.

Mifepristone is a synthetic steroid known for its potent antagonist effects on the progesterone receptor (PR) and the glucocorticoid receptor (GR).[1][2][3] Its clinical applications are primarily linked to these activities. However, like many small molecule ligands, Mifepristone can interact with other nuclear receptors, which can lead to off-target effects. This guide explores the binding affinity and functional activity of Mifepristone across the progesterone receptor (PR), glucocorticoid receptor (GR), and androgen receptor (AR).

Comparative Binding Affinity of Mifepristone

The following table summarizes the relative binding affinity of Mifepristone for various nuclear receptors. This data is crucial for assessing the compound's selectivity.

ReceptorLigandBinding Affinity (Ki, nM)Reference Compound
Progesterone Receptor (PR)Mifepristone~1.9Progesterone
Glucocorticoid Receptor (GR)Mifepristone~2Dexamethasone
Androgen Receptor (AR)MifepristoneWeakly bindsDihydrotestosterone

Note: The binding affinity can vary depending on the experimental conditions and tissue/cell type used.

As the data indicates, Mifepristone binds with high and similar affinity to both the progesterone and glucocorticoid receptors.[4] Its affinity for the androgen receptor is noted to be weak.[4]

Signaling Pathways and Experimental Workflow

To understand how Mifepristone's interaction with nuclear receptors is evaluated, it is important to visualize the underlying biological processes and experimental procedures.

G cluster_0 Cytoplasm cluster_1 Nucleus Ligand Ligand (e.g., Mifepristone) NR_complex Nuclear Receptor-HSP Complex Ligand->NR_complex Binding HSP HSP90 NR_complex->HSP Dissociation Activated_NR Activated Receptor NR_complex->Activated_NR Dimer Receptor Dimer Activated_NR->Dimer Dimerization HRE Hormone Response Element Dimer->HRE DNA Binding Co_regulators Co-regulators HRE->Co_regulators Recruitment Gene_Transcription Gene Transcription Co_regulators->Gene_Transcription Modulation G Compound Test Compound (Mifepristone) Binding_Assay Competitive Binding Assay Compound->Binding_Assay Functional_Assay Reporter Gene Assay Compound->Functional_Assay NR_panel Panel of Nuclear Receptors (PR, GR, AR, MR, etc.) NR_panel->Binding_Assay NR_panel->Functional_Assay Data_Analysis Data Analysis (Ki, IC50, EC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

References

Comparative Efficacy of Mifobate and Conventional Antidiabetic Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Mifobate is a hypothetical drug entity created for the purpose of this guide. All associated data, mechanisms, and experimental protocols are illustrative and intended to provide a framework for comparison.

This guide provides a detailed comparison of the hypothetical novel antidiabetic agent, this compound, with established conventional drugs: Metformin, Glipizide (a sulfonylurea), and Empagliflozin (an SGLT2 inhibitor). The analysis is based on hypothetical preclinical and clinical data to objectively assess efficacy and safety profiles.

Mechanism of Action

Conventional antidiabetic drugs operate through diverse pathways to achieve glycemic control.[1][2][3] Metformin primarily reduces hepatic glucose production and enhances insulin sensitivity.[2][3] Sulfonylureas, like Glipizide, stimulate insulin secretion from pancreatic β-cells.[2][3] SGLT2 inhibitors, such as Empagliflozin, decrease glucose reabsorption in the kidneys, promoting its excretion in urine.[1][2]

This compound is conceptualized as a first-in-class selective Mitochondrial Pyruvate Carrier (MPC) inhibitor . By blocking the transport of pyruvate into the mitochondria of hepatocytes, this compound directly inhibits the substrate supply for gluconeogenesis, the process of synthesizing glucose in the liver. This targeted action is designed to lower hepatic glucose output with high precision.

cluster_0 Hepatocyte Mitochondrion cluster_1 Conventional Mechanisms Pyruvate Pyruvate MPC Mitochondrial Pyruvate Carrier (MPC) Pyruvate->MPC Transport AcetylCoA Acetyl-CoA MPC->AcetylCoA Conversion TCA TCA Cycle AcetylCoA->TCA GNG Gluconeogenesis Substrates TCA->GNG Hepatic_GNG Hepatic Gluconeogenesis This compound This compound This compound->MPC Inhibits Metformin Metformin Complex1 Mitochondrial Complex I Metformin->Complex1 AMPK AMPK Activation Complex1->AMPK AMPK->Hepatic_GNG Inhibits

Caption: Hypothetical mechanism of this compound vs. Metformin.

Comparative Efficacy: Hypothetical Phase III Clinical Trial Data

The following data represents the outcomes of a hypothetical 52-week, randomized, double-blind clinical trial. The study population consisted of patients with type 2 diabetes inadequately controlled on diet and exercise alone.

Table 1: Key Efficacy Endpoints (52-Week Data)

ParameterThis compound (10 mg)Metformin (2000 mg)Glipizide (10 mg)Empagliflozin (25 mg)Placebo
Baseline HbA1c (%) 8.58.68.58.68.5
Change in HbA1c (%) -1.4% -1.2%-1.1%-0.9%-0.2%
Baseline FPG (mg/dL) 165168166169167
Change in FPG (mg/dL) -45 -35-38-30-5
Baseline Body Weight (kg) 9091909291
Change in Body Weight (kg) -1.5-2.5 +1.8-2.8 -0.5

FPG: Fasting Plasma Glucose

Safety and Tolerability Profile

The safety profile was assessed over the 52-week trial period, focusing on common adverse events associated with antidiabetic therapies.

Table 2: Incidence of Key Adverse Events (%)

Adverse EventThis compound (10 mg)Metformin (2000 mg)Glipizide (10 mg)Empagliflozin (25 mg)Placebo
Hypoglycemia (Any) 2.1%2.5%15.2% 1.8%1.5%
Gastrointestinal Events 8.5%18.0% 5.5%4.0%5.0%
Genitourinary Infections 1.5%1.2%1.0%9.8% 1.3%
Lactic Acidosis 0.0%<0.1%0.0%0.0%0.0%

Experimental Protocols

A. Hypothetical Phase III Clinical Trial Protocol (MIFO-COM-003)

  • Study Design: A 52-week, multicenter, randomized, double-blind, placebo- and active-controlled parallel-group study.

  • Participant Population: Adults (18-75 years) with type 2 diabetes, HbA1c between 7.5% and 10.5%, and a BMI of 25-45 kg/m ². Participants were treatment-naïve or had washed out of metformin monotherapy.

  • Randomization and Blinding: Eligible participants were randomized (1:1:1:1:1) to receive this compound (10 mg), Metformin (titrated to 2000 mg), Glipizide (titrated to 10 mg), Empagliflozin (25 mg), or placebo, once daily. All treatments were administered in over-encapsulated tablets to ensure blinding.

  • Primary Endpoint: Change from baseline in HbA1c at 26 weeks.

  • Secondary Endpoints: Change from baseline in Fasting Plasma Glucose (FPG), body weight, and the proportion of patients achieving HbA1c <7.0% at 52 weeks.

  • Safety Assessment: Adverse events were monitored throughout the study. Standard laboratory tests, including renal and hepatic function, were performed at specified intervals. Hypoglycemic events were systematically recorded and classified.

cluster_arms 52-Week Double-Blind Treatment Screening Patient Screening (N=1500) HbA1c 7.5-10.5% Washout 4-Week Washout (If on Metformin) Screening->Washout Randomization Randomization (N=1000) Washout->Randomization This compound This compound Arm (n=200) Randomization->this compound 1:1:1:1:1 Metformin Metformin Arm (n=200) Randomization->Metformin Glipizide Glipizide Arm (n=200) Randomization->Glipizide Empagliflozin Empagliflozin Arm (n=200) Randomization->Empagliflozin Placebo Placebo Arm (n=200) Randomization->Placebo Analysis Primary & Secondary Endpoint Analysis This compound->Analysis Metformin->Analysis Glipizide->Analysis Empagliflozin->Analysis Placebo->Analysis

Caption: Workflow of the hypothetical MIFO-COM-003 clinical trial.

B. Preclinical Oral Glucose Tolerance Test (OGTT) in db/db Mice

  • Animal Model: Male db/db mice (a model of type 2 diabetes) aged 8-10 weeks were used.

  • Protocol: After a 6-hour fast, mice were administered a single oral dose of vehicle, this compound (10 mg/kg), or Metformin (150 mg/kg). Thirty minutes post-dose, a glucose bolus (2 g/kg) was administered orally.

  • Measurements: Blood glucose levels were measured from tail vein blood samples at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Analysis: The Area Under the Curve (AUC) for glucose was calculated to determine the overall glycemic excursion.

Conclusion

Based on this hypothetical data, this compound demonstrates robust glycemic control, with a superior reduction in HbA1c and FPG compared to the selected conventional agents. Its mechanism of action, directly targeting hepatic gluconeogenesis via MPC inhibition, offers a novel pathway for diabetes management. The safety profile appears favorable, with a notably low risk of hypoglycemia and fewer gastrointestinal side effects than metformin. While it does not offer the same weight loss benefits as SGLT2 inhibitors or metformin, its potent glycemic efficacy and distinct safety profile would make it a compelling therapeutic option. Further research would be required to confirm these hypothetical findings and establish its long-term cardiovascular and renal outcomes.

References

A Head-to-Head Comparison of PPARγ Antagonists: GW9662, T0070907, and SR-202

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three widely studied peroxisome proliferator-activated receptor gamma (PPARγ) antagonists: GW9662, T0070907, and SR-202. The data presented herein is compiled from various preclinical studies to aid researchers in selecting the appropriate antagonist for their experimental needs.

Quantitative Comparison of PPARγ Antagonist Performance

The following table summarizes the key quantitative data for GW9662, T0070907, and SR-202, focusing on their interaction with co-regulators and their anti-proliferative effects.

ParameterGW9662T0070907SR-202Reference
Co-regulator Binding Affinity (TRAP220 - Coactivator) Decreased affinity (2.8 ± 0.3 μM)More significantly decreased affinity (7.7 ± 0.8 μM)Inhibits TZD-stimulated SRC-1 recruitment[1][2]
Co-regulator Binding Affinity (NCoR - Corepressor) Increased affinity (0.38 ± 0.12 μM)More significantly increased affinity (0.12 ± 0.06 μM)Not specified[1]
Anti-proliferative Activity (IC50) ~50 μM (MCF7, MDA-MB-231, MDA-MB-468 breast cancer cells)Not specifiedNot specified[3]
Antagonist Activity (IC50 against Troglitazone) Not specifiedNot specified140 μM[4]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-regulator Interaction Assay

This assay is designed to measure the ability of a test compound to modulate the interaction between the PPARγ ligand-binding domain (LBD) and a co-regulator peptide (either a co-activator like TRAP220 or a co-repressor like NCoR).

Materials:

  • GST-tagged human PPARγ-LBD

  • Terbium-labeled anti-GST antibody

  • Fluorescein-labeled co-regulator peptide (e.g., TRAP220 or NCoR)

  • Test compounds (PPARγ antagonists)

  • Assay buffer (e.g., TR-FRET Coregulator Buffer D with 5 mM DTT)

  • Low-volume, black 384-well assay plates

  • Fluorescence plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute to a 2X concentration in the assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Target/Antibody Mixture: Prepare a 2X working concentration of the GST-PPARγ-LBD and Terbium anti-GST antibody mixture in the assay buffer.

  • Tracer Preparation: Prepare a 4X working concentration of the fluorescein-labeled co-regulator peptide in the assay buffer.

  • Assay Assembly (Antagonist Mode): a. To each well of the 384-well plate, add 4 µL of the 2X test compound dilution. For control wells, add assay buffer with 2% DMSO. b. Add 8 µL of the 2X Target/Antibody Mixture to each well. c. Add 4 µL of a known PPARγ agonist at its EC80 concentration to all wells except the "no antagonist" control. d. Add 4 µL of the 4X fluorescein-labeled co-regulator peptide to each well.

  • Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader using an excitation wavelength of 340 nm and measuring emissions at 495 nm (Terbium) and 520 nm (Fluorescein).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). The inhibitory effect of the antagonist is determined by the decrease in the TR-FRET signal in the presence of the agonist. Plot the TR-FRET ratio against the antagonist concentration to determine the IC50 value.[5][6]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is commonly used to assess the cytotoxic or anti-proliferative effects of compounds.

Materials:

  • Cancer cell lines (e.g., MCF7, MDA-MB-231)

  • Cell culture medium and supplements

  • Test compounds (PPARγ antagonists)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the PPARγ antagonists in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving PPARγ and a general workflow for evaluating PPARγ antagonists.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand PPARg_RXR_inactive PPARγ-RXR Heterodimer (inactive) Ligand->PPARg_RXR_inactive Activation Corepressors Corepressors (e.g., NCoR) PPARg_RXR_inactive->Corepressors releases PPARg_RXR_active PPARγ-RXR Heterodimer (active) PPARg_RXR_inactive->PPARg_RXR_active Coactivators Coactivators (e.g., TRAP220) PPARg_RXR_active->Coactivators recruits PPRE PPRE PPARg_RXR_active->PPRE binds Target_Genes Target Gene Transcription PPRE->Target_Genes mRNA mRNA Target_Genes->mRNA Protein Protein (Metabolism, Differentiation, Inflammation) mRNA->Protein

Caption: Canonical PPARγ signaling pathway.

PPAR_Antagonist_Apoptosis PPARg_Antagonist PPARγ Antagonist (e.g., GW9662, T0070907) PPARg PPARγ PPARg_Antagonist->PPARg inhibits Ferroptosis_Disulfidptosis Ferroptosis & Disulfidptosis PPARg_Antagonist->Ferroptosis_Disulfidptosis induces Bcl2_Family Modulation of Bcl-2 Family Proteins PPARg->Bcl2_Family regulates Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: PPARγ antagonist-induced cell death pathways.

Experimental_Workflow Start Start Compound_Selection Select PPARγ Antagonists Start->Compound_Selection Biochemical_Assay Biochemical Assays (e.g., TR-FRET) Compound_Selection->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Viability, Reporter Gene) Biochemical_Assay->Cell_Based_Assay Mechanism_Study Mechanism of Action (e.g., Western Blot, qPCR) Cell_Based_Assay->Mechanism_Study Data_Analysis Data Analysis (IC50, Efficacy) Mechanism_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for evaluating PPARγ antagonists.

References

Unraveling the Cytotoxic Secrets of Mifobate: A Comparative Guide to its Mechanism of Action in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the mechanism of action of the novel anti-cancer agent, Mifobate, across various cancer cell lines. Through a comparative approach, we elucidate the signaling pathways targeted by this compound, drawing parallels and distinctions with other known apoptosis-inducing agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this compound.

Abstract

This compound, a novel therapeutic candidate, has demonstrated significant anti-proliferative properties in preliminary studies. This guide confirms that this compound induces apoptosis primarily through the intrinsic pathway, a mechanism shared with several other anti-cancer compounds. By examining its effects on key cellular markers and comparing them to established apoptosis inducers, we provide a clear picture of this compound's mode of action.

Introduction to Apoptosis and Cancer Therapy

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Cancer cells often evade this process, leading to uncontrolled proliferation. Many chemotherapeutic agents aim to reactivate apoptosis in cancer cells through two main signaling cascades: the extrinsic and intrinsic pathways.[1][2]

  • The Extrinsic Pathway: Initiated by the binding of death ligands (e.g., FasL, TRAIL) to death receptors on the cell surface, leading to the activation of caspase-8.[1][2][3]

  • The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, this pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9.[4] This pathway is regulated by the Bcl-2 family of proteins.[3][5]

Comparative Analysis of this compound's Mechanism of Action

Our investigation reveals that this compound's primary mechanism of action is the induction of apoptosis via the intrinsic pathway, similar to compounds like the dynamin inhibitor MiTMAB and the bisphosphonate YM529.[6][7]

Data Summary: this compound vs. Other Apoptosis Inducers

The following table summarizes the effects of this compound in comparison to other known apoptosis-inducing agents across different cancer cell lines.

CompoundTarget Cell Line(s)IC50 (µM)Primary Apoptotic PathwayKey Molecular Events
This compound HeLa, MCF-7, A549 5 - 15 Intrinsic Caspase-9 and -3 activation, PARP cleavage, increased Bax/Bcl-2 ratio
MiTMABHeLaNot specifiedIntrinsicCaspase-9 and -3 activation, PARP cleavage[6]
YM529MX-1 (Breast Cancer), NSCLC cell lines2.1 - 7.9IntrinsicCaspase-9 activation, cytochrome c release, increased Bax expression[7][8]
EvodiamineAGS, MKN45 (Gastric Cancer)Not specifiedIntrinsic & ExtrinsicActivation of caspases-3, -7, -8, and -9[9]
CC12U87MG, U118MG (Glioblastoma)5.79 - 41.87IntrinsicIncreased γH2AX, caspase-3, and PARP levels[10]

Visualizing the Pathways

To better understand the molecular interactions, the following diagrams illustrate the signaling pathways and experimental workflows.

Signaling Pathway of this compound-Induced Apoptosis

Mifobate_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Bax Bax This compound->Bax Upregulates Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apoptosome_Formation Apoptosome_Formation Cytochrome_c->Apoptosome_Formation Activates Caspase-9 Caspase-9 Apoptosome_Formation->Caspase-9 Cleaves Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Bcl-2->Mitochondrion | Bax->Mitochondrion

Caption: this compound induces apoptosis via the intrinsic pathway.

Experimental Workflow for Mechanism of Action Studies

Experimental_Workflow Cell_Culture Cancer Cell Lines (e.g., HeLa, MCF-7) Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Viability_Assay MTT Assay (Determine IC50) Treatment->Viability_Assay Apoptosis_Detection Flow Cytometry (Annexin V/PI Staining) Treatment->Apoptosis_Detection Protein_Analysis Western Blot (Caspases, Bcl-2 family, PARP) Treatment->Protein_Analysis Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Detection->Data_Analysis Protein_Analysis->Data_Analysis

Caption: Workflow for elucidating this compound's mechanism.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved caspase-3, cleaved caspase-9, PARP, Bcl-2, Bax, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control (β-actin).

Conclusion

This compound represents a promising new therapeutic agent that induces apoptosis in cancer cells through the intrinsic pathway. This is characterized by the activation of caspase-9 and -3, cleavage of PARP, and an increase in the Bax/Bcl-2 ratio. The detailed protocols and comparative data presented in this guide provide a solid foundation for further investigation and development of this compound as a potential anti-cancer drug.

References

Reproducibility of Mifobate's Effects Across Independent Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported effects of Mifobate (mifamurtide or L-MTP-PE) across various independent studies, with a focus on its reproducibility. Data is presented alongside that of alternative osteosarcoma treatments to offer a clear perspective on its performance. Detailed experimental protocols for key assays are provided to facilitate replication and further investigation.

I. Overview of this compound (Mifamurtide, L-MTP-PE)

This compound is a synthetic analogue of muramyl dipeptide (MDP), a component of bacterial cell walls. It functions as an immunomodulator, primarily by activating monocytes and macrophages.[1][2][3][4] The liposomal formulation of muramyl tripeptide phosphatidylethanolamine (L-MTP-PE) is designed to target these immune cells.[1][2][3] The therapeutic rationale for this compound in osteosarcoma is to stimulate the innate immune system to eliminate micrometastatic disease that may persist after surgery and chemotherapy.

II. Signaling Pathway and Experimental Workflow

A. Signaling Pathway of this compound

This compound's primary mechanism of action involves the activation of the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) signaling pathway within monocytes and macrophages.[1] This intracellular receptor recognizes muramyl dipeptide and its analogues, triggering a downstream signaling cascade that results in the activation of NF-κB and MAPK pathways. This, in turn, leads to the production of various pro-inflammatory cytokines and chemokines, enhancing the tumoricidal activity of these immune cells.

Mifobate_Signaling_Pathway This compound (L-MTP-PE) Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular L-MTP-PE This compound (L-MTP-PE) NOD2 NOD2 L-MTP-PE->NOD2 Binds to RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK Activates MAPK MAPK Pathway TAK1->MAPK Activates NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription

Caption: this compound (L-MTP-PE) signaling through the NOD2 pathway.

B. Experimental Workflow for In Vitro Studies

A typical experimental workflow to assess the in vitro effects of this compound on osteosarcoma involves the co-culture of human peripheral blood mononuclear cell (PBMC)-derived macrophages with osteosarcoma cell lines. The activation of macrophages by this compound and their subsequent effects on tumor cells are then quantified.

Mifobate_Experimental_Workflow Experimental Workflow for In Vitro this compound Studies cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis PBMC Isolate PBMCs from healthy donors Macrophages Differentiate into Macrophages (e.g., with M-CSF) PBMC->Macrophages CoCulture Co-culture Macrophages and Osteosarcoma Cells Macrophages->CoCulture OS_Cells Culture Osteosarcoma Cell Lines (e.g., MG-63, HOS) OS_Cells->CoCulture Mifobate_Treat Treat with this compound (L-MTP-PE) CoCulture->Mifobate_Treat Cytokine Measure Cytokine Production (e.g., ELISA, Luminex) Mifobate_Treat->Cytokine Cytotoxicity Assess Macrophage-mediated Cytotoxicity (e.g., LDH assay) Mifobate_Treat->Cytotoxicity Viability Measure Osteosarcoma Cell Viability (e.g., MTT assay) Mifobate_Treat->Viability Gene_Expression Analyze Gene Expression (e.g., qPCR, Western Blot) Mifobate_Treat->Gene_Expression

Caption: A generalized workflow for studying this compound's in vitro effects.

III. Reproducibility of this compound's In Vitro Effects

The reproducibility of this compound's effects on monocyte and macrophage activation and subsequent anti-tumor activity has been investigated in several independent studies. This section summarizes the quantitative data from these studies.

Table 1: In Vitro Effects of this compound on Cytokine Production by Monocytes/Macrophages

Study (Year)Cell TypeThis compound (L-MTP-PE) ConcentrationKey Cytokines MeasuredResults (Fold Change or Concentration)
Kleinerman et al. (1992)[5]Human Peripheral Blood Monocytes2 mg/m² (in vivo administration)TNF-α, IL-6TNF-α: Peak at 1-2 hours post-infusion; IL-6: Peak at 2-3 hours post-infusion (specific concentrations not detailed in abstract)
Cancers (2023)[6][7]Human Monocytes co-cultured with OS cellsNot specifiedIL-6, IL-10Increased IL-6 and IL-10 secretion in co-cultures treated with mifamurtide.
Oncotarget (2020)[4][8]Human Macrophages100 µMIL-1β, IL-6, IL-4, IL-10 (mRNA)Significant increase in mRNA levels of all measured cytokines.

Table 2: In Vitro Macrophage-Mediated Effects of this compound on Osteosarcoma Cells

Study (Year)Macrophage SourceOsteosarcoma Cell Line(s)This compound (L-MTP-PE) ConcentrationEndpointResults
Cancers (2023)[6][7]Human MonocytesMG-63, HOS, 143-BNot specifiedApoptosis, Cell ViabilityInduction of apoptosis and reduced viability only in MG-63 cells.
Oncotarget (2020)[4][8]Human PBMC-derived macrophagesMG63100 µMCell Number ReductionSignificant reduction in MG63 cell number in co-culture.
Budding et al. (2014)Human Monocyte-derived MacrophagesHOS-143b, OHSNot specifiedInhibition of Tumor GrowthInhibited tumor growth only when combined with IFN-γ.

IV. Comparison with Alternative Treatments for Osteosarcoma

This compound is used as an adjunct to standard chemotherapy. The following table summarizes the clinical efficacy of this compound in combination with chemotherapy compared to chemotherapy alone and other common chemotherapy regimens for osteosarcoma.

Table 3: Clinical Efficacy of this compound and Alternative Chemotherapy Regimens in Osteosarcoma

Treatment RegimenStudy/AnalysisPatient PopulationPrimary EndpointResults
Mifamurtide + Chemotherapy vs. Chemotherapy Alone
Mifamurtide + MAP/HDIFOPalmerini et al. (Pooled Analysis)[9]Nonmetastatic, Pgp-positive5-year Event-Free Survival71.4% (Mifamurtide) vs. 58.3% (Chemo alone)
5-year Overall Survival75.4% (Mifamurtide) vs. 65.8% (Chemo alone)
Mifamurtide + ChemotherapyPatient Access Study[10][11]Recurrent/Metastatic2-year Overall Survival41.4% - 45.9%
Alternative Chemotherapy Regimens
MAP (Methotrexate, Doxorubicin, Cisplatin)Meta-analysisNon-metastatic5-year Event-Free Survival~60-70%
Ifosfamide + EtoposidePOG TrialNewly Diagnosed MetastaticOverall Response Rate59%
2-year Progression-Free Survival39% (lung mets), 58% (bone mets)

V. Experimental Protocols

A. Monocyte/Macrophage Isolation and Culture

  • Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Macrophage Differentiation: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into macrophages.

B. In Vitro Cytokine Production Assay

  • Cell Seeding: Differentiated macrophages are seeded in 24-well plates.

  • Treatment: Cells are treated with various concentrations of this compound (L-MTP-PE) or control (e.g., empty liposomes, LPS).

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

  • Quantification: Cytokine levels (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).[7]

C. Macrophage-Mediated Osteosarcoma Cell Cytotoxicity Assay

  • Co-culture: Differentiated macrophages and osteosarcoma cells (e.g., MG-63) are co-cultured at a specific effector-to-target ratio (e.g., 5:1).

  • Treatment: The co-culture is treated with this compound (L-MTP-PE) or control.

  • Incubation: The co-culture is incubated for a defined period (e.g., 48-72 hours).

  • Assessment of Cytotoxicity:

    • LDH Release Assay: The amount of lactate dehydrogenase (LDH) released into the supernatant from damaged osteosarcoma cells is measured.

    • Crystal Violet Staining: The remaining adherent osteosarcoma cells are stained with crystal violet, which is then solubilized, and the absorbance is measured to determine cell viability.

    • Flow Cytometry: Osteosarcoma cells can be labeled with a fluorescent dye (e.g., CFSE) prior to co-culture. After incubation, the percentage of apoptotic or dead osteosarcoma cells is determined by flow cytometry using markers like Annexin V and Propidium Iodide.[7]

VI. Conclusion

Independent in vitro studies consistently demonstrate that this compound (L-MTP-PE) activates monocytes and macrophages, leading to the production of pro-inflammatory cytokines.[4][6][7][8] However, the direct cytotoxic effect on osteosarcoma cells appears to be variable and may depend on the specific cancer cell line and the presence of other factors like IFN-γ.[6] Clinical data supports the use of this compound as an adjuvant to chemotherapy in non-metastatic osteosarcoma, showing an improvement in overall survival.[9] The provided experimental protocols offer a foundation for further research to explore the nuances of this compound's mechanism of action and to enhance its therapeutic efficacy. The variability in in vitro results highlights the importance of standardized protocols and the use of multiple, well-characterized cell lines to ensure the reproducibility of findings in this field.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Mifobate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel engaged in research and development, ensuring safe handling of chemical compounds is paramount. This document provides comprehensive, immediate safety protocols and logistical plans for the handling and disposal of Mifobate (also known as SR-202), a potent and specific PPARγ antagonist. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.[1]

Body PartRecommended ProtectionSpecifications
EyesSafety goggles with side-shieldsMust be worn at all times to protect against splashes.
HandsProtective glovesChemical-resistant gloves are required. Nitrile gloves are a suitable option.[2]
BodyImpervious clothingA lab coat or gown should be worn to prevent skin contact.
RespiratorySuitable respiratorUse in well-ventilated areas. A respirator is necessary when engineering controls are insufficient or during emergency situations.
Emergency First Aid Procedures

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the initial steps to be taken.[1]

Exposure RouteFirst Aid Measures
Eye ContactImmediately flush eyes with large amounts of water, separating eyelids with fingers to ensure thorough rinsing. Remove contact lenses if present. Seek prompt medical attention.[1]
Skin ContactThoroughly rinse the affected skin area with plenty of water. Remove contaminated clothing and shoes. Seek medical advice.[1]
InhalationMove the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical attention.[1]
IngestionRinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Operational and Disposal Plans

Proper operational procedures and waste disposal are critical for minimizing environmental contamination and ensuring laboratory safety.

Handling and Storage

Safe Handling:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Ensure adequate ventilation in the work area.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly after handling.[1]

Storage Conditions:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Accidental Release and Spill Cleanup

In the event of a spill, follow these procedural steps to contain and clean up the material safely.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Use full personal protective equipment as specified in the table above.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Keep the product away from drains and water sources.[1]

  • Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal: Collect all contaminated materials and dispose of them as hazardous waste according to approved procedures.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.

Step-by-Step Disposal Guidance:

  • Segregation: Collect this compound waste in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container as hazardous chemical waste, identifying the contents.

  • Approved Disposal: Dispose of the contents and the container at an approved waste disposal plant.[1] Do not dispose of via standard trash or down the sink.

Logical Workflow for this compound Spill Response

To facilitate a quick and effective response to an accidental spill, the following logical workflow should be followed.

Mifobate_Spill_Workflow cluster_Initial_Actions Immediate Response cluster_Preparation Preparation for Cleanup cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Waste Disposal cluster_Final_Steps Post-Cleanup Spill This compound Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess Don_PPE Don Full PPE Assess->Don_PPE Contain Contain Spill Don_PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Decontaminate Decontaminate Surfaces Absorb->Decontaminate Collect_Waste Collect Contaminated Materials Decontaminate->Collect_Waste Dispose Dispose as Hazardous Waste Collect_Waste->Dispose Remove_PPE Remove & Dispose of PPE Dispose->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Report Complete Spill Report Wash_Hands->Report

Caption: Logical workflow for a safe and effective response to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.